Product packaging for Eprinomectin B1a(Cat. No.:CAS No. 133305-88-1)

Eprinomectin B1a

Cat. No.: B018292
CAS No.: 133305-88-1
M. Wt: 914.1 g/mol
InChI Key: ZKWQQXZUCOBISE-CRTGXIDZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eprinomectin B1a is a major component (>90%) of the antiparasitic compound eprinomectin, which also contains eprinomectin B1b (br>This compound is a semi-synthetic analogue of avermectin B1a prepared by oxidation of the 4/'/'-hydroxy moiety and reductive amination followed by acetylation. This compound is the major component (>90%) of the commercial product for endo- and exo-parasite controlrinomectin. The avermectins and milbemycins are also potent insecticides and acaricides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H75NO14 B018292 Eprinomectin B1a CAS No. 133305-88-1

Properties

IUPAC Name

N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26-,27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQQXZUCOBISE-CRTGXIDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC(=O)C)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H75NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133305-88-1
Record name Eprinomectin B1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133305-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprinomectin component B1a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133305881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10E,14E,16E)-(1R,4S,5�S,6S,6�R,8R,12S,13S,20R,21R,24S)-6�-[(S)-sec-butyl]-21,24-dihydroxy-5�,11,13,22-tetramethyl-2-oxo-(3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene)-6-spiro-2�-(5�,6�-dihydro-2�H-pyran)-12-yl 4-O-(4-acetamido-2,4,6-trideoxy-3-O-methyl-α-L-lyxo-hexopyranosyl)-2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPRINOMECTIN B1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OY54D31C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eprinomectin B1a: A Deep Dive into its Nematocidal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin B1a, a key component of the macrocyclic lactone class of anthelmintics, is a potent and widely used agent for the control of nematode parasites in veterinary medicine. Its efficacy stems from a highly specific mode of action that targets the neuromuscular system of these invertebrates, leading to paralysis and death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in nematodes, detailing the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary molecular target of this compound in nematodes is the glutamate-gated chloride ion channels (GluCls).[1][2][3] These channels, which are unique to invertebrates, are ligand-gated ion channels crucial for inhibitory neurotransmission in the nematode nervous and muscular systems.[3][4]

This compound acts as a positive allosteric modulator of GluCls, meaning it binds to a site on the channel protein distinct from the glutamate binding site.[5] This binding potentiates the effect of glutamate and, critically, can directly and irreversibly open the channel, even in the absence of glutamate.[5][6] The opened channel allows a significant influx of chloride ions (Cl-) into the neuron or muscle cell.[3][4]

This influx of negative charge leads to hyperpolarization of the cell membrane, making it more difficult for the cell to reach the threshold for depolarization and fire an action potential.[4][7] The sustained hyperpolarization effectively silences the electrical activity of neurons and muscle cells, leading to a flaccid paralysis of the nematode.[1][2] This paralysis affects critical physiological functions, including pharyngeal pumping (feeding) and locomotion, ultimately resulting in the death of the parasite.[1][2]

Signaling Pathway of this compound Action

Eprinomectin_Action_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eprinomectin This compound GluCl Glutamate-Gated Chloride Channel (GluCl) Eprinomectin->GluCl Binds to allosteric site Chloride Chloride Ions (Cl-) GluCl->Chloride Irreversible channel opening Hyperpolarization Sustained Hyperpolarization Chloride->Hyperpolarization Influx into cell Paralysis Flaccid Paralysis (Inhibition of Pharyngeal Pumping and Motility) Hyperpolarization->Paralysis Inhibition of neuronal and muscle cell excitability Death Nematode Death Paralysis->Death

Figure 1: Signaling pathway of this compound leading to nematode paralysis and death.

Quantitative Data on this compound Activity

ParameterNematode SpeciesAssayValueReference
EC50 Trichostrongylus colubriformisInulin Uptake Inhibition0.045 nM[1]
EC50 Trichostrongylus colubriformis (in goats)Anthelmintic Efficacy (vs. Cmax)1.92 ng/mL[1]
EC90 Trichostrongylus colubriformis (in goats)Anthelmintic Efficacy (vs. Cmax)2.43 - 3.50 ng/mL[1]
IC50 Caenorhabditis elegansMotility AssayEprinomectin was more potent than ivermectin in the first 90 minutes of the assay. Specific IC50 values varied with time.[8][9]
Kd (Ivermectin) Haemonchus contortusRadioligand Binding Assay0.35 ± 0.1 nM[10][11][12]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Nematode Motility Assay

This assay assesses the paralytic effect of this compound on whole organisms.

Objective: To determine the concentration-dependent inhibition of nematode motility by this compound.

Materials:

  • Nematode culture (e.g., Caenorhabditis elegans or parasitic larvae).

  • 96-well microtiter plates.

  • K saline solution (or other appropriate buffer).

  • Bovine Serum Albumin (BSA).

  • This compound stock solution in DMSO.

  • Infrared tracking device (e.g., WMicrotracker™ ONE).

Protocol:

  • Synchronize nematode cultures to obtain a population of the desired life stage (e.g., L4 larvae or young adults).[8][9]

  • Wash the nematodes from culture plates and resuspend them in K saline containing 0.015% BSA.[8]

  • Dispense approximately 60-80 worms per well into a 96-well microtiter plate in a volume of 60 µL.[8][9]

  • Prepare serial dilutions of this compound in DMSO, and add them to the wells to achieve the final desired concentrations (e.g., 0.1 to 1.6 µM). Ensure the final DMSO concentration is consistent across all wells, including controls (typically ≤0.5%).[8][9]

  • Place the plate in an infrared tracking device and record nematode movement over a specified period (e.g., 240 minutes).[8][9]

  • Analyze the data to determine the percentage of motility inhibition relative to the DMSO control for each concentration of this compound.

  • Plot the concentration-response curve and calculate the IC50 value.

Experimental Workflow for Nematode Motility Assay

Motility_Assay_Workflow A Synchronize Nematode Culture B Wash and Resuspend Nematodes in Assay Buffer A->B C Dispense Nematodes into 96-well Plate B->C D Prepare and Add This compound Dilutions C->D E Incubate and Record Motility (Infrared Tracking) D->E F Data Analysis: Calculate % Inhibition E->F G Determine IC50 Value F->G Experimental_Approaches A Molecular Interaction (Radioligand Binding Assay) B Cellular Electrophysiology (Electrophysiological Recording) A->B informs E Understanding of Mechanism of Action A->E C Physiological Function (Pharyngeal Pumping Assay) B->C explains B->E D Whole Organism Effect (Motility Assay) C->D contributes to C->E D->E

References

Eprinomectin B1a Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Eprinomectin B1a in various organic solvents. The information presented herein is intended to support researchers, scientists, and professionals involved in the development of drug formulations and analytical methods for this potent anthelmintic agent. This document includes a summary of quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: this compound Solubility

The solubility of this compound is a critical parameter for the development of effective and stable pharmaceutical formulations. The following table summarizes the available quantitative and qualitative solubility data in a range of common organic solvents.

Organic SolventSolubilityTemperatureSource
Propylene Glycol> 400 g/LNot Specified[1]
Ethanol~ 30 mg/mLNot Specified[2][3]
Dimethyl Sulfoxide (DMSO)~ 30 mg/mLNot Specified[2][3]
Dimethylformamide (DMF)~ 30 mg/mLNot Specified[2][3]
MethanolSolubleNot Specified[4][5]
Ethyl AcetateSolubleNot Specified[1]
AcetonitrileA solution of 100 µg/mL is commercially available; this is a concentration, not the solubility limit.Not Specified[6]
Water3.5 mg/L20°C (pH 7)

Note: For solvents listed as "Soluble," specific quantitative data was not available in the reviewed literature. It is recommended that experimental determination be performed for precise formulation development. The high solubility in propylene glycol suggests its utility in creating concentrated liquid formulations.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol for determining the equilibrium solubility of this compound is based on established methodologies recommended by regulatory bodies such as the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA).[7][8][9] The shake-flask method is a widely accepted technique for establishing the thermodynamic solubility of a compound.

1. Materials and Equipment:

  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

  • Analytical balance

  • pH meter (for aqueous solutions, if necessary)

2. Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent for the HPLC calibration curve.

    • Equilibrate the orbital shaker to the desired temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Carefully add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled orbital shaker.

    • Agitate the samples at a constant speed that allows for thorough mixing without creating a vortex.

    • Continue agitation for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

  • Sample Processing:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.

    • Carefully aspirate a known volume of the supernatant, being cautious not to disturb the solid pellet.

  • Analysis:

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

    • Analyze the diluted samples using the validated HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the specific organic solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

3. Quality Control:

  • Perform each solubility determination in triplicate to ensure the reproducibility of the results.

  • Run a blank solvent sample through the HPLC system to check for any interfering peaks.

  • Ensure that the HPLC calibration curve has a high correlation coefficient (R² > 0.99).

Visualizations

The following diagrams illustrate the key experimental workflow for determining the solubility of this compound.

experimental_workflow prep Preparation add_solid Add Excess this compound to Vials prep->add_solid add_solvent Add Known Volume of Organic Solvent add_solid->add_solvent equilibration Equilibration add_solvent->equilibration shake Agitate at Constant Temperature equilibration->shake sampling Sample Processing shake->sampling centrifuge Centrifuge to Separate Solid sampling->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analysis supernatant->analysis dilute Dilute Supernatant analysis->dilute hplc HPLC Analysis dilute->hplc calculation Calculation hplc->calculation result Determine Solubility (mg/mL or g/L) calculation->result

Caption: Experimental workflow for this compound solubility determination.

The logical relationship for selecting an appropriate solvent for formulation development based on solubility data can be visualized as follows:

Caption: Logical flow for solvent selection in formulation development.

References

Eprinomectin B1a Pharmacokinetics in Cattle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of eprinomectin B1a, a potent endectocide, in cattle. Understanding the absorption, distribution, metabolism, and excretion of this compound is critical for optimizing dosage regimens, ensuring efficacy against parasitic nematodes and arthropods, and maintaining food safety standards. This document summarizes key pharmacokinetic parameters from various studies, details experimental methodologies, and visualizes experimental workflows.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound in cattle is significantly influenced by the route of administration, with subcutaneous injections generally leading to higher bioavailability compared to topical applications.[1] Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (T1/2) are summarized below for both topical and subcutaneous delivery methods.

Data Presentation: Pharmacokinetic Parameters of this compound in Cattle

Table 1: Topical Administration

Dose Rate (mg/kg)Cmax (ng/mL)Tmax (days)AUC (day·ng/mL)T1/2 (days)Animal TypeReference
0.59.7 ± 2.23-7124 ± 245.2 ± 0.9Male Brown Swiss calves[2][3]
0.543.762.02--Lactating dairy cattle[4]
0.514.1 ± 7.492.67 ± 1.8680.0 ± 15.3 (0-21d)3.34 ± 1.08Lactating dairy cows[5]
1.024.6 ± 9.593.00 ± 1.10136 ± 50.9 (0-21d)2.47 ± 0.47Lactating dairy cows[5]
1.530.7 ± 13.92.17 ± 1.60165 ± 44.7 (0-21d)2.67 ± 0.49Lactating dairy cows[5]

Table 2: Subcutaneous Administration

Dose Rate (mg/kg)Cmax (ng/mL)Tmax (days)AUC (day·ng/mL)T1/2 (days)Animal TypeReference
1.037.52 ± 1.301.74 ± 0.06486.59 (AUClast)27.89Dry Holstein cows[6]
1.033.34 ± 1.371.89 ± 0.06335.61 (AUClast)26.18Dry Jersey cows[6]
0.244.0 ± 24.21.63 ± 0.80306.4 ± 77.5 (ng·h/mL converted to day·ng/mL)-Lactating dairy cattle[1][7]

Injectable eprinomectin has been noted to exhibit a biphasic peak in plasma drug concentration.[8] A secondary peak may occur around 90 days after administration, reaching approximately 30% of the initial maximum concentration.[8]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs. Below are detailed methodologies for key experiments cited.

Study on Topical Administration in Calves
  • Objective: To evaluate the efficacy and pharmacokinetics of topical eprinomectin in cattle prevented from self-grooming.[2][3]

  • Animals: Sixteen male Brown Swiss calves.[2][3]

  • Drug Administration: Animals were treated with a topical formulation of eprinomectin at a dose of 0.5 mg per kilogram of body weight.[2][3]

  • Sample Collection: Plasma samples were collected prior to treatment and at various time points between 1 and 21 days post-treatment.[2][3]

  • Analytical Method: this compound concentrations in plasma were determined using High-Performance Liquid Chromatography (HPLC).[2][3]

  • Efficacy Evaluation: Animals were euthanized 21 days after treatment for parasite recovery, identification, and counting to determine the reduction in nematode burden compared to an untreated control group.[2][3]

Study on Subcutaneous Administration in Dry Dairy Cattle
  • Objective: To characterize the pharmacokinetics of injectable eprinomectin in the plasma and milk of dry dairy cows.[6][9]

  • Animals: Thirteen mature dairy cattle.[6][9]

  • Drug Administration: A single subcutaneous dose of eprinomectin was administered at 1 mg/kg.[6]

  • Sample Collection: Plasma was collected daily for the first 7 days, followed by periodic sampling for up to 90 days.[6][9] Milk samples were collected daily for 90 days after calving.[6][9]

  • Analytical Method: Eprinomectin concentrations were measured using HPLC with fluorescence detection.[6][9] The limit of quantification (LOQ) for plasma and milk was 2.5 ng/mL.[6]

  • Pharmacokinetic Analysis: A noncompartmental analysis was performed on the plasma concentration data for the initial peak, up to approximately 49 days post-administration.[6]

Analytical Methodology: HPLC with Fluorescence Detection

A common and sensitive method for quantifying eprinomectin in bovine plasma involves reversed-phase HPLC with fluorometric detection.[10][11]

  • Sample Preparation: This often includes a liquid extraction step, which can be automated, followed by solid-phase extraction to clean up the sample.[10][11]

  • Derivatization: Prior to chromatographic analysis, eprinomectin is derivatized using a fluorogenic reagent system, typically containing trifluoroacetic anhydride and N-methylimidazole as a catalyst, to enhance its fluorescence.[10][11]

  • Chromatography: The derivatized sample is then analyzed using a reversed-phase HPLC system.[10]

  • Detection: Fluorescence detection is used to quantify the derivatized eprinomectin and an internal standard.[10][11] This method can achieve a lower limit of quantitation of 0.05 ng/mL in plasma.[10]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

experimental_workflow cluster_animal_phase Animal Phase cluster_sampling Sampling cluster_analysis Analytical Phase cluster_pk_modeling Pharmacokinetic Modeling animal_selection Animal Selection (e.g., Cattle Breed, Age) acclimatization Acclimatization Period animal_selection->acclimatization drug_admin Drug Administration (Topical or Subcutaneous) acclimatization->drug_admin blood_collection Blood Sample Collection (Defined Time Points) drug_admin->blood_collection milk_collection Milk Sample Collection (If Applicable) drug_admin->milk_collection sample_prep Sample Preparation (Extraction, Derivatization) blood_collection->sample_prep milk_collection->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_quant Data Quantification hplc_analysis->data_quant pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, T1/2) data_quant->pk_parameters

Caption: General experimental workflow for eprinomectin pharmacokinetic studies in cattle.

Logical Relationship of Factors Influencing Eprinomectin Pharmacokinetics

influencing_factors cluster_drug Drug Formulation & Administration cluster_animal Animal Factors cluster_pk_profile Resulting Pharmacokinetic Profile formulation Formulation (e.g., Pour-on, Injectable) pk_profile Pharmacokinetic Profile (Cmax, Tmax, AUC, T1/2) formulation->pk_profile dose_rate Dose Rate dose_rate->pk_profile breed Breed breed->pk_profile physiological_state Physiological State (e.g., Lactating, Dry) physiological_state->pk_profile grooming Grooming Behavior (for topical application) grooming->pk_profile

Caption: Factors influencing the pharmacokinetic profile of eprinomectin in cattle.

References

Toxicological Profile of Eprinomectin B1a in Non-Target Species: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin, a macrocyclic lactone derived from the fermentation of Saccharopolyspora spinosa, is a widely used veterinary endectocide effective against a broad spectrum of internal and external parasites in livestock. Its primary active component is eprinomectin B1a. While highly effective in target species, the potential for environmental contamination and subsequent exposure to non-target organisms necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, detailing its effects on various non-target species, the experimental protocols used for assessment, and the underlying mechanisms of toxicity.

Mode of Action in Non-Target Invertebrates

This compound's primary mode of action in invertebrates involves the potentiation and direct activation of glutamate-gated chloride channels (GluCls).[1][2] These channels are crucial for inhibitory neurotransmission in protostome invertebrates.[1][2] this compound binds to an allosteric site on the GluCl receptor, locking the channel in an open conformation.[3] This leads to a sustained influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent flaccid paralysis and death of the organism.[1][3]

Additionally, this compound can interact with gamma-aminobutyric acid (GABA) receptors, another major class of inhibitory neurotransmitter receptors in insects.[4][5] While its affinity for GABA receptors is generally lower than for GluCls, this interaction can contribute to its overall toxicity by further disrupting neuronal signaling.[5]

cluster_membrane Neuronal or Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_influx Increased Cl- Influx GluCl->Cl_influx GABA_R GABA Receptor GABA_R->Cl_influx Eprinomectin_B1a This compound Eprinomectin_B1a->GluCl Allosteric Binding & Potentiation/Activation Eprinomectin_B1a->GABA_R Interaction Glutamate Glutamate Glutamate->GluCl Agonist Binding GABA GABA GABA->GABA_R Agonist Binding Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Death Paralysis->Death

Figure 1: Simplified signaling pathway of this compound in invertebrates.

Toxicological Data in Non-Target Species

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target species.

Table 1: Acute and Chronic Toxicity of this compound to Mammalian Species
SpeciesTest TypeEndpointValue (mg/kg bw)Reference
Rat (Rattus norvegicus)Acute OralLD5055 (female)[6]
Mouse (Mus musculus)Acute OralLD5070 (female)[6]
Rabbit (Oryctolagus cuniculus)Acute DermalLD50460[6]
Rat (Rattus norvegicus)14-Week DietaryNOAEL5/day[6]
Dog (Canis lupus familiaris)14-Week Oral (gavage)NOAEL0.8/day[6]
Dog (Canis lupus familiaris)53-Week Oral (gavage)NOAEL1/day[6]
Rat (Rattus norvegicus)Two-generation reproductiveNOAEL (Maternal & Reproductive)1.5/day[6]
Rat (Rattus norvegicus)Two-generation reproductiveNOAEL (Offspring)0.8/day[6]
Rat (Rattus norvegicus)DevelopmentalNOAEL (Maternal)1/day[6]
Rat (Rattus norvegicus)DevelopmentalNOAEL (Embryofetal)12/day[6]
Rabbit (Oryctolagus cuniculus)DevelopmentalNOAEL (Maternal)0.5 - 2/day[6]
Rabbit (Oryctolagus cuniculus)DevelopmentalNOAEL (Embryofetal)2 - 8/day[6]
Table 2: Ecotoxicity of this compound to Aquatic Organisms
SpeciesTest TypeEndpointValue (µg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)96-hour AcuteLC501200
Water Flea (Daphnia magna)48-hour Acute ImmobilisationEC500.18
Water Flea (Daphnia magna)21-day Chronic ReproductionNOEC0.05
Bluegill Sunfish (Lepomis macrochirus)96-hour AcuteLC50>1000
Table 3: Ecotoxicity of this compound to Soil Organisms
SpeciesTest TypeEndpointValue (mg/kg soil)Reference
Earthworm (Eisenia fetida)14-day AcuteLC50>1000[3]
Earthworm (Lumbricus terrestris)28-day (exposure to feces)NOEC (survival, behavior, weight)3.34 (dry weight)[7]

Experimental Protocols

The ecotoxicological evaluation of this compound follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Fish Acute Toxicity Test (Following OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used cold-water species.

  • Test Conditions: The test can be static, semi-static, or flow-through.[8] A flow-through system is preferred to maintain constant exposure concentrations.[8]

  • Procedure:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish are exposed to a range of concentrations of this compound and a control.

    • Mortality and sublethal effects (e.g., abnormal behavior, discoloration) are observed and recorded at 24, 48, 72, and 96 hours.[8]

    • Water quality parameters (pH, temperature, dissolved oxygen) are monitored regularly.

  • Endpoint: The 96-hour LC50, the concentration estimated to be lethal to 50% of the test fish, is calculated using statistical methods.[8]

Daphnia magna Acute Immobilisation Test (Following OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.[9]

  • Test Organism: Neonates (<24 hours old) of Daphnia magna.[9]

  • Test Conditions: The test is conducted in a static or semi-static system.[9]

  • Procedure:

    • Groups of daphnids are exposed to a series of test concentrations and a control.

    • Immobilisation (inability to swim) is observed at 24 and 48 hours.[9]

    • Water quality parameters are monitored.

  • Endpoint: The 48-hour EC50 is calculated.[9]

Earthworm Acute Toxicity Test (Following OECD 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil over a 14-day period.[10]

  • Test Organism: Adult earthworms of the species Eisenia fetida.[10]

  • Test Conditions: The test is conducted in containers with artificial soil treated with the test substance.[10]

  • Procedure:

    • The test substance is thoroughly mixed into the artificial soil at various concentrations.[3]

    • Groups of earthworms are introduced into the treated soil and a control soil.[10]

    • Mortality and sublethal effects (e.g., behavioral changes, weight loss) are assessed after 7 and 14 days.[6]

  • Endpoint: The 14-day LC50 is determined.[3]

cluster_phase1 Phase I: Exposure Assessment cluster_phase2 Phase II: Ecotoxicological Assessment Start Start ERA Decision1 Will the VMP be used in pasture animals? Start->Decision1 End_Phase1 End of Phase I (No significant exposure expected) Decision1->End_Phase1 No To_Phase2 Proceed to Phase II Decision1->To_Phase2 Yes TierA Tier A: Base Data Set (Acute toxicity tests for fish, Daphnia, algae, earthworm) To_Phase2->TierA Calc_PEC_PNEC Calculate PEC and PNEC (Predicted Environmental Concentration & Predicted No-Effect Concentration) TierA->Calc_PEC_PNEC Decision2 PEC / PNEC > 1? Calc_PEC_PNEC->Decision2 End_Phase2A Risk Unlikely End of Assessment Decision2->End_Phase2A No TierB Tier B: Refined Assessment (Chronic toxicity tests, bioaccumulation, degradation studies) Decision2->TierB Yes Risk_Mitigation Risk Mitigation Measures TierB->Risk_Mitigation

Figure 2: Simplified workflow for the Environmental Risk Assessment of a veterinary medicinal product like eprinomectin.

Conclusion

This compound exhibits high toxicity to aquatic invertebrates, particularly crustaceans like Daphnia magna, due to its potent interaction with glutamate-gated chloride channels. Its toxicity to fish is moderate, while its acute toxicity to earthworms appears to be low. Mammalian toxicity data indicate a range of effects at higher doses, with neurological signs being prominent. The environmental risk assessment of this compound is a critical process that involves a tiered approach, starting with an exposure assessment and progressing to detailed ecotoxicological studies if a potential risk is identified. The data and protocols outlined in this guide provide a foundational understanding for researchers, scientists, and drug development professionals involved in the safety assessment of eprinomectin and other similar veterinary pharmaceuticals. Further research is warranted to fill data gaps, particularly concerning the chronic effects on a wider range of non-target organisms and the potential for sublethal effects on ecosystem functions.

References

An In-Depth Technical Guide to the Environmental Fate and Degradation of Eprinomectin B1a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin, a semi-synthetic derivative of the avermectin family, is a widely used veterinary endectocide effective against a broad spectrum of internal and external parasites in cattle, sheep, goats, and cats.[1] Its primary active component is eprinomectin B1a.[2] Following administration, a significant portion of the parent compound is excreted, primarily in the feces, leading to its introduction into the terrestrial environment.[2][3] Understanding the environmental fate and degradation of this compound is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the hydrolysis, photolysis, and soil degradation of this compound, including detailed experimental protocols, quantitative degradation data, and elucidated degradation pathways.

Physicochemical Properties Relevant to Environmental Fate

The environmental behavior of this compound is influenced by its physicochemical properties. A key parameter is its octanol-water partition coefficient (log Kow), which has been demonstrated to be 5.7, indicating a high potential for sorption to organic matter in soil and sediment and a low potential for leaching into groundwater.[4]

Environmental Degradation Pathways

This compound is subject to degradation in the environment through several pathways, principally microbial metabolism in soil and photodegradation. While comprehensive environmental degradation studies are not extensively published in publicly available literature, forced degradation studies under various stress conditions provide insight into its potential breakdown products.

Hydrolysis

A standardized study to determine the rate of hydrolysis of this compound would involve the following steps:

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Test Substance Application: A solution of this compound is added to the buffer solutions at a concentration not exceeding its water solubility.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Aliquots are taken at various time intervals.

  • Analysis: The concentration of this compound and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated.

Photolysis

Quantitative data on the photolytic degradation of this compound in water, such as the quantum yield and half-life under specific light conditions, are not detailed in the available literature. Such studies would generally adhere to the OECD Guideline for the Testing of Chemicals 316.

A typical experimental setup for determining the aqueous photolysis of this compound would include:

  • Test Solution: A solution of this compound is prepared in a sterile aqueous buffer.

  • Light Source: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Control Samples: Dark controls are run in parallel to account for any non-photolytic degradation.

  • Incubation: The test and control samples are incubated at a constant temperature.

  • Sampling: Samples are collected at various time points.

  • Analysis: The concentration of this compound is measured by HPLC or a similar technique.

  • Data Analysis: The rate of photolysis and the photolytic half-life (DT50) are determined.

Degradation in Soil and Manure

The primary route of this compound entering the environment is through the feces of treated animals.[2][3] Therefore, its degradation in soil and manure is a critical aspect of its environmental fate. Studies have been conducted following the OECD Guideline for the Testing of Chemicals 307 to determine its persistence under both aerobic and anaerobic conditions.

CompartmentConditionDT50 (days)Kinetic ModelReference
SoilAerobic38 - 53Simple First Order (SFO)[5]
SoilAnaerobic691 - 1491Hockey Stick (HS)[5]
Cattle Manure-333First Order Multi Compartment (FOMC)[5]

These data indicate that this compound is moderately persistent in aerobic soils but highly persistent under anaerobic conditions.[5] Its persistence in cattle manure suggests that manure from treated animals can act as a long-term source of the compound to the environment.[5]

The following protocol outlines the key steps in assessing the soil metabolism of this compound:

  • Soil Selection: Representative soil types are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a concentration relevant to field application rates.

  • Incubation Conditions:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) with a continuous flow of air. Traps for CO₂ and volatile organic compounds are used to monitor mineralization and volatilization.

    • Anaerobic: Soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions before incubation in the dark at a constant temperature.

  • Sampling: Soil samples are collected at various time intervals over the study period (typically up to 120 days).

  • Extraction and Analysis: Soil samples are extracted with appropriate solvents, and the extracts are analyzed by techniques such as HPLC and Liquid Scintillation Counting to quantify this compound and its transformation products.

  • Data Analysis: The dissipation time for 50% of the substance (DT50) and 90% (DT90) are calculated using appropriate kinetic models.[5]

Forced Degradation and Identification of Degradation Products

Forced degradation studies, while not replicating environmental conditions, are instrumental in identifying potential degradation products and understanding the degradation pathways of a substance. Eprinomectin has been subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[6][7] These studies have led to the identification of several degradation products.

Major Degradation Products

Under various stress conditions, a number of degradation products of this compound have been identified, including:[6][7][8][9]

  • 2-epimer of this compound: An isomer of the parent compound.[8][9]

  • Δ2,3-Eprinomectin B1a: A structural isomer containing a conjugated enoate.[8][9]

  • 8a-oxo-Eprinomectin B1a: An oxidation product.

  • Methanol Adducts: Formed under acidic conditions in the presence of methanol.[5][6][7]

The structures of these and other degradation products have been elucidated using advanced analytical techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][9]

Experimental Protocol: Forced Degradation Study

A typical forced degradation study involves the following steps:

  • Stress Conditions: Solutions of this compound are subjected to:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 80°C.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at 80°C.

    • Oxidation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 105°C).

    • Photolytic Degradation: Exposing a solution to UV or fluorescent light.

  • Sample Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products.

  • Peak Purity and Mass Balance: The purity of the this compound peak is assessed, and a mass balance is performed to account for the parent compound and all degradation products.

  • Structure Elucidation: The degradation products are isolated (e.g., by preparative HPLC) and their structures are determined using spectroscopic techniques like MS/MS and NMR.[6][7]

Visualizing Degradation and Experimental Workflows

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl, 80°C) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Basic (e.g., 0.1M NaOH, 80°C) Base->Analysis Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 105°C) Thermal->Analysis Photolytic Photolytic (UV/Fluorescent Light) Photolytic->Analysis Eprinomectin This compound (Drug Substance/Product) Eprinomectin->Acid Eprinomectin->Base Eprinomectin->Oxidation Eprinomectin->Thermal Eprinomectin->Photolytic Characterization Structure Elucidation (LC-MS/MS, NMR) Analysis->Characterization DPs Identified Degradation Products Characterization->DPs Degradation_Pathways cluster_products Degradation Products Eprinomectin This compound Epimer 2-epimer-Eprinomectin B1a Eprinomectin->Epimer Isomerization Isomer Δ2,3-Eprinomectin B1a Eprinomectin->Isomer Isomerization Oxo 8a-oxo-Eprinomectin B1a Eprinomectin->Oxo Oxidation MethanolAdducts Methanol Adducts Eprinomectin->MethanolAdducts Acidic Hydrolysis (in Methanol) Other Other Minor Degradants Eprinomectin->Other Photolysis/Hydrolysis

References

Methodological & Application

Application Note: Determination of Eprinomectin B1a Residues in Bovine Milk using HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable method for the quantitative analysis of eprinomectin B1a residues in bovine milk. The procedure involves a straightforward sample preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. The analyte is derivatized to form a fluorescent product and subsequently quantified by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This method is suitable for routine monitoring of this compound residues in milk to ensure compliance with regulatory limits.

Introduction

Eprinomectin is a broad-spectrum antiparasitic agent widely used in cattle for treating and controlling internal and external parasites.[1][2] As with other veterinary drugs, there is a potential for residues to be present in milk from treated animals. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for eprinomectin in milk to safeguard public health.[3][4][5][6] The MRL for this compound in cow's milk is set at 20 µg/kg (or 20 µg/L).[3][4][6][7] Therefore, sensitive and validated analytical methods are crucial for monitoring these residues in milk.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) offers excellent sensitivity and selectivity for the analysis of avermectins like eprinomectin.[8] A derivatization step is required to convert the non-fluorescent eprinomectin molecule into a highly fluorescent derivative, enabling low-level detection.[9][10] This application note provides a detailed protocol for the determination of this compound in bovine milk using a validated HPLC-FLD method.

Quantitative Data Summary

The performance of the HPLC-FLD method for this compound analysis in milk is summarized in the tables below. These values are compiled from various studies and demonstrate the method's suitability for residue analysis.

Table 1: Method Validation Parameters for this compound in Milk

ParameterValueReference
Limit of Detection (LOD)1 µg/kg[11]
Limit of Quantification (LOQ)2 µg/kg[11]
Linearity Range1.0 - 30.0 µg/L[7]
Correlation Coefficient (R²)> 0.98[7]

Table 2: Recovery and Precision Data

Fortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Reference
1080.0 - 87.22.7 - 10.6[11]
5080.0 - 87.22.7 - 10.6[11]
20080.0 - 87.22.7 - 10.6[11]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (ultrapure)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Trifluoroacetic anhydride (TFAA)

  • N-methylimidazole

  • Milk samples (blank and fortified)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 75mm, 3.5µm)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Analytical balance

  • Volumetric flasks and pipettes

Sample Preparation (QuEChERS)
  • Extraction:

    • Pipette 10 mL of milk into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add the contents of a QuEChERS salt pouch (e.g., 4 g MgSO₄ and 1 g NaCl).[7]

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.

    • Vortex for 1 minute.

    • Centrifuge at 12000 rpm for 5 minutes.

    • Collect the supernatant for the derivatization step.

Derivatization
  • Transfer 0.5 mL of the cleaned-up extract to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.

  • Reconstitute the residue in 100 µL of acetonitrile.

  • Add 50 µL of N-methylimidazole solution (1:1 v/v in acetonitrile).[12]

  • Add 150 µL of trifluoroacetic anhydride solution (1:2 v/v in acetonitrile).[12]

  • Vortex briefly and allow the reaction to proceed at room temperature for about 30 seconds.[10]

  • The derivatized sample is now ready for HPLC-FLD analysis.

HPLC-FLD Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 75mm, 3.5µm).[13]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and water (e.g., 47:33:20, v/v/v).[13]

  • Flow Rate: 1.5 mL/min.[13]

  • Column Temperature: 30°C.[13]

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 365 nm.[9][14]

    • Emission Wavelength: 475 nm.[9]

Experimental Workflow Diagram

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_derivatization Derivatization cluster_analysis Analysis sample 10 mL Milk Sample extraction Add 10 mL Acetonitrile Vortex 1 min sample->extraction salts Add QuEChERS Salts (4g MgSO4, 1g NaCl) Shake 1 min extraction->salts centrifuge1 Centrifuge (4000 rpm, 15 min) salts->centrifuge1 supernatant Take 1 mL of Supernatant centrifuge1->supernatant dspe Add to d-SPE Tube (150mg MgSO4, 50mg C18) Vortex 1 min supernatant->dspe centrifuge2 Centrifuge (12000 rpm, 5 min) dspe->centrifuge2 collect_supernatant Collect Supernatant centrifuge2->collect_supernatant evaporate Evaporate to Dryness (N2, 60°C) collect_supernatant->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute add_reagents Add N-methylimidazole and TFAA solutions reconstitute->add_reagents react Vortex and React add_reagents->react hplc HPLC-FLD Analysis (Ex: 365 nm, Em: 475 nm) react->hplc quantification Quantification of This compound hplc->quantification

Caption: Workflow for this compound analysis in milk.

Conclusion

The described HPLC-FLD method provides a robust and sensitive approach for the determination of this compound residues in bovine milk. The QuEChERS sample preparation is efficient and requires minimal solvent usage. The method is validated with good recovery and precision, meeting the requirements for routine monitoring and ensuring food safety.

References

Application Note and Protocol: Solid-Phase Extraction of Eprinomectin B1a from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin is a broad-spectrum antiparasitic agent widely used in veterinary medicine. Its primary active component is Eprinomectin B1a. Monitoring its residue levels in edible tissues is crucial for ensuring food safety and regulatory compliance. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from various tissue samples, enabling accurate quantification by subsequent analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The method described is based on the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which incorporates a dispersive solid-phase extraction (d-SPE) cleanup step.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for an effective extraction protocol. This compound is a large, lipophilic molecule with poor water solubility.[1] It is freely soluble in organic solvents like methanol, ethanol, and acetonitrile.[1] These characteristics dictate the choice of extraction solvents and SPE sorbents.

PropertyValue
Molecular FormulaC₅₀H₇₅NO₁₄
Molecular Weight914.1 g/mol
SolubilityPoor in water; Soluble in ethanol, methanol, DMF, DMSO.[1]
LogP6.36

Experimental Protocol: QuEChERS with Dispersive SPE (d-SPE)

This protocol is optimized for the extraction of this compound from fatty and non-fatty tissue samples.

1. Sample Homogenization

  • Weigh 5 g (± 0.1 g) of the tissue sample (e.g., muscle, liver, fat) into a 50 mL polypropylene centrifuge tube.

  • For fatty tissues, it is recommended to mince the sample finely before weighing.

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Homogenize the sample for 1 minute at high speed using a tissue homogenizer.

2. Acetonitrile Extraction and Partitioning

  • To the homogenized sample, add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately cap the tube and shake vigorously for 1 minute. This step facilitates the partitioning of this compound into the acetonitrile layer and removes a significant portion of water and polar interferences.

  • Centrifuge the tube at 4,000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbent.

    • For non-fatty tissues (e.g., muscle, kidney): Use a d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.

    • For fatty tissues (e.g., liver, fat): Use a d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of C18 sorbent, and 50 mg of a graphitized carbon black (GCB) or a suitable lipid-removing sorbent.

  • Vortex the microcentrifuge tube for 30 seconds to ensure thorough mixing of the extract with the d-SPE sorbent.

  • Centrifuge at 10,000 rpm for 2 minutes.

4. Final Extract Preparation

  • Transfer the supernatant to a clean vial.

  • The extract is now ready for analysis by LC-MS/MS. If using HPLC with fluorescence detection, a derivatization step is required.

Data Presentation: Performance of the SPE Protocol

The following table summarizes the quantitative data for the extraction of this compound from bovine tissue samples using a QuEChERS-based method with d-SPE cleanup, followed by HPLC-FLD analysis.[2][3]

ParameterMatrixValue
Recovery Muscle80.0% - 87.2%
Liver80.0% - 87.2%
Fat80.0% - 87.2%
Limit of Detection (LOD) Tissue1 µg/kg[2][3]
Limit of Quantification (LOQ) Tissue2 µg/kg[2][3]
Relative Standard Deviation (RSD) Tissue2.7% - 10.6%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the solid-phase extraction protocol for this compound from tissue samples.

SPE_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction & Partitioning cluster_cleanup 3. d-SPE Cleanup cluster_analysis 4. Analysis Sample Weigh 5g of Tissue Homogenize Homogenize in 10 mL Acetonitrile Sample->Homogenize AddSalts Add QuEChERS Salts (4g MgSO4, 1g NaCl) Homogenize->AddSalts Shake Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake->Centrifuge1 Transfer Transfer 1 mL of Supernatant Centrifuge1->Transfer dSPE Add to d-SPE Tube (MgSO4, C18) Transfer->dSPE Vortex Vortex (30 sec) dSPE->Vortex Centrifuge2 Centrifuge (10,000 rpm, 2 min) Vortex->Centrifuge2 FinalExtract Collect Supernatant Centrifuge2->FinalExtract Analysis LC-MS/MS or HPLC-FLD Analysis FinalExtract->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Tissue.

Conclusion

The described QuEChERS-based solid-phase extraction protocol provides a reliable and efficient method for the isolation of this compound from diverse tissue samples. The high recovery rates and low limits of detection make it suitable for routine monitoring and research applications. The use of d-SPE with C18 sorbent effectively removes interfering matrix components, ensuring clean extracts for accurate downstream analysis. For fatty matrices, the inclusion of a lipid-removing sorbent is crucial for optimal performance. This protocol, combined with sensitive analytical instrumentation, is a valuable tool for drug development professionals and regulatory scientists.

References

Application Notes and Protocols for the Development of a Pour-On Formulation of Eprinomectin B1a for Veterinary Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin B1a is a potent endectocide belonging to the macrocyclic lactone class, widely used in veterinary medicine to control internal and external parasites in cattle, including lactating dairy cows. Its favorable safety profile and efficacy make it a valuable active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the development of a stable, safe, and effective pour-on formulation of this compound.

These guidelines cover the critical stages of formulation development, from pre-formulation studies to in vitro and in vivo evaluation, providing researchers and drug development professionals with a comprehensive framework for their projects.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound and its compatibility with various excipients is fundamental to developing a successful pour-on formulation.

Physicochemical Properties of this compound

This compound is a white crystalline solid that is highly lipophilic and practically insoluble in water.[1][2] It is crucial to consider its sensitivity to light and oxidation during formulation and storage.[1]

PropertyValueReference
Molecular FormulaC50H75NO14[3][4]
Molecular Weight914.13 g/mol [3][4]
Melting Point173 °C[1]
Density1.23 g/cm³[1][3]
SolubilitySoluble in methanol, ethanol, propylene glycol (>400 g/L), and ethyl acetate. Poorly soluble in water.[1][2]
UV λmax246 nm[5]
StabilitySensitive to light and oxidation.[1]
Excipient Compatibility Studies

The selection of appropriate excipients is critical to ensure the stability and bioavailability of the this compound formulation. A systematic screening of excipients is recommended.

Protocol for Excipient Compatibility Screening:

  • Objective: To evaluate the compatibility of this compound with selected excipients under accelerated storage conditions.

  • Materials:

    • This compound

    • Candidate excipients (solvents, co-solvents, penetration enhancers, antioxidants, etc.)

    • Glass vials with inert stoppers

    • HPLC system with UV or fluorescence detector

  • Procedure: a. Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio. b. For liquid excipients, dissolve this compound directly in the excipient. For solid excipients, create a physical mixture. c. Transfer the mixtures into clean, labeled glass vials and seal. d. Prepare a control sample of this compound alone. e. Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks). f. At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for the appearance of new peaks (degradation products) and the percentage of this compound remaining using a validated HPLC method.

  • Acceptance Criteria: The excipient is considered compatible if there is no significant degradation of this compound (e.g., less than 5% loss) and no appearance of significant new peaks compared to the control.

Commonly Used Excipients in Pour-On Formulations:

Excipient CategoryExampleFunction
Solvents/Co-solvents Propylene Glycol Dicaprylocaprate (e.g., MIGLYOL® 840), Isopropyl Alcohol, Propylene GlycolTo dissolve this compound and form a stable solution.
Penetration Enhancers Glycerol Monocaprylate (e.g., IMWITOR® 988), Cetearyl Ethylhexanoate, Isopropyl MyristateTo facilitate the transport of the active ingredient across the skin barrier.
Spreading Agents Propylene Glycol DicaprylocaprateTo ensure uniform distribution of the formulation on the animal's back.
Antioxidants Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin ETo protect this compound from oxidative degradation.[6]
Polymeric Materials Polyvinylpyrrolidone (PVP)To form a film on the skin, potentially aiding in sustained release.
Bittering Agents Denatonium BenzoateTo deter accidental ingestion.

Formulation Development

The goal is to develop a stable, non-irritating, and easily applicable solution that delivers the therapeutic dose of this compound effectively.

Example Formulation

The following is an example formulation based on publicly available information. The exact percentages may need to be optimized.

IngredientExample Concentration (% w/v)Function
This compound0.5 - 5.0Active Pharmaceutical Ingredient
Propylene Glycol Dicaprylate/Dicaprate20.0 - 45.0Solvent, Spreading Agent
Isopropyl Alcohol35.0 - 65.0Co-solvent
Cetearyl Ethylhexanoate and Isopropyl Myristate2.0 - 8.0Penetration Enhancer
Polyvinylpyrrolidone0.15 - 2.0Polymeric Material
Butylated Hydroxytoluene (BHT)0.01 - 0.1Antioxidant
Denatonium Benzoate0.0001 - 0.01Bittering Agent
Preparation Protocol
  • Objective: To prepare a homogenous pour-on solution of this compound.

  • Equipment:

    • Analytical balance

    • Magnetic stirrer and stir bars

    • Glass beakers and graduated cylinders

    • Volumetric flasks

  • Procedure: a. In a suitable glass beaker, dissolve the Butylated Hydroxytoluene (BHT) and Denatonium Benzoate in a portion of the Isopropyl Alcohol with stirring. b. In a separate beaker, dissolve the Polyvinylpyrrolidone (PVP) in another portion of the Isopropyl Alcohol. c. To the BHT/Denatonium Benzoate solution, add the this compound and stir until completely dissolved. d. Add the PVP solution to the this compound solution and mix thoroughly. e. In a separate container, combine the Propylene Glycol Dicaprylate/Dicaprate, Cetearyl Ethylhexanoate, and Isopropyl Myristate. f. Slowly add the oily phase (from step e) to the alcoholic solution (from step d) with continuous stirring until a homogenous solution is formed. g. Add the remaining Isopropyl Alcohol to adjust the final volume and mix until uniform. h. Filter the solution if necessary.

Formulation_Workflow cluster_Aqueous_Phase Alcoholic Phase Preparation cluster_Oil_Phase Oily Phase Preparation A Dissolve BHT & Denatonium Benzoate in Isopropyl Alcohol C Dissolve this compound in BHT/Denatonium Benzoate Solution A->C B Dissolve PVP in Isopropyl Alcohol B->C E Mix Alcoholic and Oily Phases C->E D Combine Propylene Glycol Dicaprylate/Dicaprate, Cetearyl Ethylhexanoate & Isopropyl Myristate D->E F Adjust to Final Volume with Isopropyl Alcohol E->F G Homogenous Pour-on Solution F->G

Caption: Workflow for the preparation of the this compound pour-on formulation.

Quality Control and Stability Testing

Ensuring the quality and stability of the final formulation is paramount. Stability studies should be conducted according to VICH guidelines.[1][3]

Quality Control Parameters
ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless to pale yellow solution, free from visible particles.
pH pH meterWithin a specified range (e.g., 5.0 - 7.0).
Viscosity ViscometerWithin a specified range to ensure proper application.
Assay of this compound HPLC-UV or HPLC-Fluorescence90.0% - 110.0% of the label claim.
Related Substances HPLC-UV or HPLC-FluorescenceIndividual and total impurities should not exceed specified limits.
Density/Specific Gravity Pycnometer or densitometerWithin a specified range.
Stability Testing Protocol
  • Objective: To evaluate the stability of the this compound pour-on formulation under various storage conditions.

  • Materials:

    • Final formulated product in the proposed marketing container.

    • Stability chambers.

    • Analytical equipment for quality control tests.

  • Procedure: a. Place the packaged formulation in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH
    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH b. Conduct quality control tests at specified time points:
    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
    • Accelerated: 0, 1, 3, and 6 months. c. Additionally, perform photostability testing on at least one batch.

  • Evaluation: Assess the physical and chemical stability of the formulation over time to establish the shelf-life and recommended storage conditions.

Stability_Testing_Workflow cluster_Conditions Storage Conditions cluster_Testing Testing Time Points Start Final Packaged Formulation LongTerm Long-Term (25°C/60% RH) Start->LongTerm Accelerated Accelerated (40°C/75% RH) Start->Accelerated Photostability Photostability Start->Photostability LT_Time 0, 3, 6, 9, 12, 18, 24 months LongTerm->LT_Time Acc_Time 0, 1, 3, 6 months Accelerated->Acc_Time Photo_Test As per VICH GL5 Photostability->Photo_Test QC Quality Control Tests (Appearance, pH, Viscosity, Assay, Impurities) LT_Time->QC Acc_Time->QC Photo_Test->QC End Establish Shelf-Life and Storage Conditions QC->End

Caption: Workflow for the stability testing of the this compound pour-on formulation.

In Vitro Skin Permeation Studies

In vitro skin permeation studies are essential to evaluate the ability of the formulation to deliver this compound across the skin barrier.

Protocol for In Vitro Skin Permeation using Franz Diffusion Cells
  • Objective: To quantify the permeation of this compound from the pour-on formulation through an appropriate skin model.

  • Equipment and Materials:

    • Franz diffusion cells.

    • Excised bovine or porcine ear skin (as a model for cattle skin).

    • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or a surfactant to maintain sink conditions).

    • Magnetic stirrer.

    • Water bath or heating block to maintain 32°C.

    • HPLC system for analysis.

  • Procedure: a. Prepare the excised skin by removing subcutaneous fat and hair. b. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. c. Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. d. Equilibrate the system at 32°C. e. Apply a finite dose of the this compound formulation to the skin surface in the donor compartment. f. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed receptor solution. g. At the end of the study, dismount the skin, and analyze the amount of drug retained in the skin. h. Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

IVPT_Workflow A Prepare Excised Skin B Mount Skin on Franz Cell A->B C Fill Receptor Compartment and Equilibrate at 32°C B->C D Apply Formulation to Donor Compartment C->D E Sample Receptor Fluid at Time Intervals D->E G Analyze Drug Retained in Skin D->G F Analyze Samples by HPLC E->F H Calculate Permeation Parameters (Flux, Permeability Coefficient) F->H G->H

Caption: Workflow for the in vitro skin permeation study using Franz diffusion cells.

In Vivo Efficacy and Safety Studies in Cattle

The final step in the development process is to evaluate the efficacy and safety of the pour-on formulation in the target animal species. These studies should be conducted in compliance with relevant regulatory guidelines.

Efficacy Study Protocol (Fecal Egg Count Reduction Test)
  • Objective: To determine the efficacy of the this compound pour-on formulation against gastrointestinal nematodes in naturally or experimentally infected cattle.

  • Animals: A sufficient number of cattle with confirmed parasitic infections.

  • Procedure: a. Randomly allocate animals to a treatment group and a control (untreated) group. b. Collect fecal samples from all animals before treatment (Day 0) for fecal egg counts. c. Administer the pour-on formulation to the treatment group at the recommended dose (e.g., 500 µg/kg body weight), applied along the backline. d. Collect fecal samples from all animals at specified time points post-treatment (e.g., Day 14 and Day 21). e. Perform fecal egg counts using a validated technique (e.g., McMaster technique).

  • Data Analysis: Calculate the percentage reduction in fecal egg counts for the treated group compared to the control group. A high reduction (e.g., >95%) indicates efficacy.

Safety and Irritation Study Protocol
  • Objective: To assess the local and systemic safety of the this compound pour-on formulation in cattle.

  • Animals: Healthy cattle, free of parasites.

  • Procedure: a. Administer the formulation at 1x, 3x, and 5x the recommended dose to different groups of animals. b. Observe the animals for any adverse systemic reactions (e.g., changes in behavior, appetite, etc.) at regular intervals for a specified period (e.g., 14 days). c. Evaluate the application site for signs of dermal irritation (erythema, edema) at 24, 48, and 72 hours post-application, and periodically thereafter. Use a scoring system to quantify the irritation.

  • Evaluation: The formulation is considered safe if no significant adverse systemic reactions or severe dermal irritation are observed, even at exaggerated doses.

InVivo_Studies cluster_Efficacy Efficacy Study cluster_Safety Safety Study A Select Infected Cattle B Randomize into Treatment and Control Groups A->B C Pre-treatment Fecal Egg Count (Day 0) B->C D Administer Pour-on to Treatment Group C->D E Post-treatment Fecal Egg Count (e.g., Day 14, 21) D->E F Calculate Fecal Egg Count Reduction (%) E->F G Select Healthy Cattle H Administer 1x, 3x, 5x Doses G->H I Observe for Systemic Reactions H->I J Score Dermal Irritation at Application Site H->J K Evaluate Safety Profile I->K J->K

Caption: Logical relationship between in vivo efficacy and safety studies.

Conclusion

The development of a pour-on formulation of this compound is a multi-step process that requires careful consideration of its physicochemical properties, excipient compatibility, and rigorous testing of the final product. The protocols and application notes provided in this document offer a structured approach to guide researchers and formulation scientists through the development and evaluation of a safe, stable, and effective veterinary medicinal product. Adherence to these guidelines, in conjunction with relevant regulatory requirements, will facilitate a successful product development program.

References

Application Notes and Protocols for Studying Eprinomectin B1a Resistance in Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Eprinomectin B1a is a broad-spectrum macrocyclic lactone anthelmintic crucial for controlling nematode infections in livestock. However, the emergence of anthelmintic resistance threatens its efficacy and poses a significant challenge to animal health and productivity.[1] Understanding the mechanisms of resistance and developing reliable detection methods are paramount for sustainable parasite control. This document provides a comprehensive set of protocols for studying this compound resistance in nematodes, covering in vivo and in vitro phenotypic assays, as well as molecular approaches for identifying resistance-associated genetic markers.

Mechanism of Action and Resistance

This compound, like other avermectins, exerts its anthelmintic effect by targeting glutamate-gated chloride ion channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in the nerve and muscle cells of nematodes.[2][3] Binding of the drug to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane.[3][4] This disrupts neurotransmission, resulting in pharyngeal, somatic, and uterine muscle paralysis, and ultimately, the death of the parasite.[4][5]

Anthelmintic resistance is a heritable loss of sensitivity to a drug in a parasite population that was previously susceptible.[6] The primary mechanisms implicated in eprinomectin and ivermectin resistance include:

  • Target Site Modification: Alterations or mutations in the GluCl or GABA receptor subunit genes can reduce the binding affinity of the drug, rendering it less effective.[7][8]

  • Increased Drug Efflux: Overexpression of transport proteins, such as P-glycoproteins (P-gp), can actively pump the drug out of the nematode's cells, preventing it from reaching its target concentration.[7][9]

  • Altered Drug Metabolism: While eprinomectin is not thought to be extensively metabolized by nematodes, changes in metabolic pathways could potentially contribute to resistance.[9]

cluster_0 Mechanism of Action cluster_1 Mechanisms of Resistance Eprinomectin This compound GluCl Glutamate-Gated Chloride Channel (GluCl) Eprinomectin->GluCl Binds to Influx Chloride Ion (Cl-) Influx GluCl->Influx Opens Hyperpolarization Neuron/Muscle Cell Hyperpolarization Influx->Hyperpolarization Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis Mutation Target Site Mutation (e.g., in GluCl gene) Mutation->GluCl Prevents Binding Efflux Upregulation of P-glycoprotein (P-gp) Efflux Pumps Efflux->Eprinomectin Removes Drug from Cell

Caption: this compound action and key resistance pathways in nematodes.

Experimental Protocols

A multi-faceted approach is essential for accurately diagnosing and characterizing eprinomectin resistance. The following protocols outline in vivo, in vitro, and molecular methods.

start Start: Suspected Resistance in Nematode Population feces 1. Collect Fecal Samples from Host Animals start->feces fecrt 2. Perform In Vivo Assay: Fecal Egg Count Reduction Test (FECRT) feces->fecrt interpret_fecrt 3. Interpret FECRT Results fecrt->interpret_fecrt susceptible Result: Population is Susceptible (FECR ≥ 95%) interpret_fecrt->susceptible ≥ 95% Reduction resistant Result: Resistance is Present (FECR < 95%) interpret_fecrt->resistant < 95% Reduction culture 4. Culture Feces to Obtain L3 Larvae resistant->culture invitro 5. Perform In Vitro Assays (LDT, Motility Assay) culture->invitro molecular 6. Perform Molecular Analysis (DNA/RNA Extraction) culture->molecular characterize 7. Characterize Resistance Profile (LC50, Genetic Markers) invitro->characterize molecular->characterize

Caption: General workflow for detecting and characterizing eprinomectin resistance.

Protocol 1: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method for detecting anthelmintic resistance in a herd or flock.[1][10] It compares fecal egg counts (FECs) in animals before and after treatment.

Methodology:

  • Animal Selection: Select at least 15 animals for the treatment group and 10 for an untreated control group. Animals should have a pre-treatment FEC of at least 100-150 eggs per gram (EPG).

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples from the rectum of each selected animal.[11]

  • Treatment: Weigh each animal in the treatment group and administer this compound according to the manufacturer's recommended dosage. The control group remains untreated.

  • Post-Treatment Sampling (Day 14): Collect individual fecal samples from all animals in both the treatment and control groups 14 days post-treatment.[6][11]

  • Fecal Analysis: Determine the FEC (as EPG) for each sample using a standardized method, such as the modified Wisconsin or McMaster technique.[11]

  • Calculation: Calculate the percentage reduction using the following formula, according to the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines:[12][13] FECR (%) = [1 - (T2 / C2)] x 100

    • Where T2 is the mean EPG of the treated group on Day 14.

    • Where C2 is the mean EPG of the control group on Day 14.

Interpretation:

  • Resistance Present: FECR is less than 95% and the lower 95% confidence limit is less than 90%.[12][13]

  • Resistance Suspected: Only one of the above criteria is met.

  • No Resistance Detected: FECR is ≥ 95%.

Data Presentation:

GroupAnimal IDPre-Treatment EPG (Day 0)Post-Treatment EPG (Day 14)
Treated T0145050
T02600100
... (n=15)......
Mean (T2) 75
Control C01500550
C02400450
... (n=10)......
Mean (C2) 500
FECR (%) [1 - (75/500)] x 100 = 85%
Protocol 2: Larval Development Test (LDT)

The LDT is an in vitro assay that measures the effect of an anthelmintic on the development of nematode eggs to the third-stage (L3) infective larvae.[14]

Methodology:

  • Egg Recovery: Recover nematode eggs from pooled fecal samples of the population under investigation.

  • Assay Setup: Use a 96-well microtiter plate. Add a suspension of approximately 70-100 eggs to each well.

  • Drug Dilution: Add serial dilutions of this compound (e.g., ranging from 0.01 ng/mL to 100 ng/mL) to the wells. Include control wells with no drug.

  • Incubation: Incubate the plate at 25-27°C for 7 days to allow for hatching and development to the L3 stage.

  • Development Arrest: Stop the development by adding a small volume of Lugol's iodine solution to each well.[12]

  • Larval Counting: Count the number of L1, L2, and L3 larvae in each well under a microscope. A larva is considered "developed" if it has reached the L3 stage.

  • Data Analysis: Calculate the percentage of inhibition of development for each drug concentration compared to the control. Determine the drug concentration that inhibits 50% of the larvae from developing (LC50) using probit or logit analysis.

Data Presentation:

Nematode IsolateEprinomectin Conc. (ng/mL)% Development InhibitionCalculated LC50 (ng/mL)
Susceptible 0 (Control)00.5
0.120
0.552
2.595
Resistant 0 (Control)021.6 [15]
0.510
2.530
21.655
Protocol 3: Larval Motility Assay

This assay quantifies the paralytic effect of eprinomectin on nematode larvae, often using an automated system. The free-living nematode Caenorhabditis elegans can be used as a model system, or parasitic L3 larvae can be evaluated.[2][3]

Methodology:

  • Larval Preparation: Obtain synchronized populations of L3 larvae (parasitic species) or L4/young adult worms (C. elegans).

  • Assay Setup: Dispense larvae into the wells of a microtiter plate containing buffer.

  • Drug Application: Add various concentrations of this compound to the wells.

  • Motility Measurement: Place the plate in an automated motility tracking device (e.g., an infrared-based system).[3] The system records movement over time (e.g., every 30 minutes for 24 hours).

  • Data Analysis: The software quantifies motility as movement units or pixels changed per unit time. Calculate the percentage inhibition of motility relative to untreated controls. Determine the concentration that inhibits 50% of motility (IC50). A study on C. elegans showed that 1.6 µM of eprinomectin caused 100% inhibition within 30 minutes.[3]

Protocol 4: Molecular Analysis of Resistance Markers

Molecular techniques are used to identify genetic changes associated with the resistance phenotype.

Methodology:

  • Nematode Collection: Collect adult worms from a necropsied host or L3 larvae from fecal cultures of susceptible and resistant populations.

  • Nucleic Acid Extraction: Extract genomic DNA and/or total RNA from pools of nematodes.

  • Candidate Gene Analysis:

    • Sequencing: Use PCR to amplify candidate genes implicated in resistance (e.g., GluCl subunits like avr-14, glc-5; P-glycoproteins like pgp-11).[9] Sequence the PCR products to identify single nucleotide polymorphisms (SNPs) or other mutations that are more frequent in the resistant population.

    • Gene Expression (qPCR): Synthesize cDNA from the extracted RNA. Use quantitative PCR (qPCR) to measure the relative expression levels of genes (e.g., P-glycoprotein genes) between resistant and susceptible isolates. Upregulation of efflux pump genes in the resistant strain is a strong indicator of this resistance mechanism.[9]

  • Genome-Wide Approaches: For advanced studies, whole-genome sequencing of resistant and susceptible populations can identify novel resistance loci through genetic mapping and population genomics.[16][17]

title Decision Tree for Eprinomectin Resistance Testing fecrt Perform FECRT on Animal Group check_reduction Is FEC Reduction < 95%? fecrt->check_reduction susceptible Conclusion: Population is Susceptible check_reduction->susceptible No resistant Conclusion: Resistance is Present check_reduction->resistant Yes proceed Characterize Resistance Mechanism resistant->proceed invitro Perform In Vitro Assays (LDT, Motility) proceed->invitro molecular Perform Molecular Analysis (Sequencing, qPCR) proceed->molecular lc50 Determine LC50 / IC50 invitro->lc50 markers Identify Genetic Markers (SNPs, Gene Expression) molecular->markers

Caption: Decision tree for the diagnosis and characterization of resistance.

References

Application Notes and Protocols for the Determination of Eprinomectin B1a in Animal Feed Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin is a broad-spectrum semi-synthetic macrocyclic lactone used as an anthelmintic in veterinary medicine. It is comprised of two homologous components, Eprinomectin B1a (≥90%) and Eprinomectin B1b (≤10%).[1] The accurate quantification of this compound in animal feed formulations is crucial for ensuring proper dosage, efficacy, and safety in livestock. This document provides a detailed protocol for the determination of this compound in animal feed using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is adapted from established procedures for analyzing veterinary drug residues in complex matrices.

Principle

This method involves the extraction of this compound from the animal feed matrix using a solvent, followed by a cleanup step to remove interfering substances. The concentration of this compound in the purified extract is then determined by HPLC with UV detection. A C18 column is used for the chromatographic separation.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the determination of this compound in different matrices. While specific data for animal feed is limited, the presented values from other complex matrices provide a useful reference for expected method performance.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
This compoundBovine Tissues & MilkHPLC-FLD1 µg/kg2 µg/kg[2]
EprinomectinBovine UrineHPLC-FLD0.5 ng/mL-[3]
EprinomectinBovine FecesHPLC-FLD0.5 ng/g-[3]
This compoundPharmaceutical FormulationHPLC-UV0.3817 µg/mL-[4]

Table 2: Linearity of the Method

AnalyteMatrixMethodLinear RangeCorrelation Coefficient (r²)Reference
This compoundPharmaceutical FormulationHPLC-UV1.157 - 375.171 µg/mL0.9940[4]
EprinomectinPlasmaHPLC-FLD0.5 - 50 ng/mL0.999---

Table 3: Recovery Rates

AnalyteMatrixFortification LevelsRecovery (%)Reference
This compoundBovine Tissues10 - 200 µg/kg80.0 - 87.2[2]
EprinomectinBovine Urine2, 10, 50, 100 ng/mL87.9 - 91.5 (Inter-assay)[3]
EprinomectinBovine Feces2, 10, 50, 100 ng/g78.6 - 86.3 (Inter-assay)[3]
This compoundPharmaceutical Formulation-100.21 ± 0.40[4]

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific type of animal feed matrix and available laboratory equipment.

Reagents and Materials
  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Anhydrous magnesium sulfate

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 solid-phase extraction (SPE) cartridges (optional, for additional cleanup)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Homogenizer or blender

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Preparation of Standard Solutions

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions in the mobile phase, ranging from approximately 0.5 µg/mL to 50 µg/mL, to construct a calibration curve.

Sample Preparation (QuEChERS-based Extraction)
  • Homogenization: Grind a representative sample of the animal feed to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute to moisten the sample.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

  • Salting Out:

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

    • Immediately vortex for 1 minute to prevent the formation of agglomerates.

  • Centrifugation:

    • Centrifuge the tube at ≥4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the upper acetonitrile layer to a new 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at ≥4000 x g for 5 minutes.

    • Take an aliquot of the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v). Isocratic elution is often suitable.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm[4]

Data Analysis
  • Inject the prepared standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of this compound in the sample extract using the calibration curve.

  • Calculate the final concentration of this compound in the original animal feed sample, taking into account the initial sample weight and dilution factors.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Standards Standard Preparation Sample Animal Feed Sample Homogenize Grind to Fine Powder Sample->Homogenize Extract Add Water & Acetonitrile, Vortex Homogenize->Extract Salt_Out Add MgSO4 & NaCl, Vortex Extract->Salt_Out Centrifuge1 Centrifuge Salt_Out->Centrifuge1 dSPE d-SPE Cleanup with PSA Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter HPLC HPLC-UV Analysis Filter->HPLC Data Data Processing & Quantification HPLC->Data Calibration_Curve Generate Calibration Curve HPLC->Calibration_Curve Result Final Concentration in Feed Data->Result Standard_Stock This compound Stock Solution Working_Standards Prepare Working Standards Standard_Stock->Working_Standards Working_Standards->HPLC Calibration_Curve->Data

Caption: Workflow for this compound determination.

Conclusion

The described HPLC-UV method, incorporating a QuEChERS-based sample preparation protocol, provides a robust and reliable approach for the determination of this compound in animal feed formulations. Proper method validation, including the assessment of linearity, accuracy, precision, and specificity, is essential before routine use to ensure the quality and reliability of the analytical results. The provided quantitative data from related matrices can serve as a benchmark for performance expectations.

References

Application Note: Preparation of Eprinomectin B1a Analytical Standards for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Eprinomectin is a broad-spectrum antiparasitic agent used in veterinary medicine. It is composed of two main components, Eprinomectin B1a and Eprinomectin B1b, with the B1a component comprising at least 90% of the mixture and serving as the primary marker residue for analytical purposes.[1][2][3] Accurate and precise quantification of this compound in various matrices is critical for drug development, quality control, and residue monitoring. The foundation of reliable quantitative analysis is the correct preparation of analytical standards. This document provides a detailed protocol for the preparation of this compound stock and working standard solutions for use in chromatographic methods such as High-Performance Liquid Chromatography (HPLC).

Reference Standard Specifications The quality of the analytical standard is paramount. Eprinomectin is typically supplied as a crystalline solid and should be handled with care, considering its hazardous nature.[4] Key specifications for a typical Eprinomectin reference standard are summarized below.

Table 1: Eprinomectin Reference Standard Specifications

Parameter Specification
Composition Mixture of this compound (≥90.0%) and B1b. Total purity ≥95.0%.[2][4]
Molecular Formula C₅₀H₇₅NO₁₄ (for B1a)[3]
Molecular Weight 914.1 g/mol (for B1a)[3]
Appearance Crystalline solid[4]
Solubility Soluble in ethanol, methanol, DMSO, and dimethyl formamide (approx. 30 mg/mL).[4][5]
Storage (Solid) -20°C in a tightly sealed container.[4]
Stability (Solid) ≥ 4 years when stored at -20°C.[4]

| UV Maximum (λmax) | Approximately 245-246 nm.[4][6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Standard Solution (1000 µg/mL)

This protocol describes the preparation of a primary stock solution from the solid reference material.

Materials:

  • Eprinomectin reference standard

  • HPLC-grade Methanol

  • HPLC-grade Deionized Water

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)

  • Calibrated analytical balance

  • Glass Pasteur pipettes

  • Ultrasonic bath

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Equilibration: Remove the Eprinomectin reference standard container from the -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh approximately 10 mg of the Eprinomectin reference standard into a 10 mL Class A volumetric flask. Record the exact weight.

  • Dissolution:

    • Add approximately 7 mL of HPLC-grade methanol to the flask.

    • Purge the solvent with an inert gas before use to remove dissolved oxygen.[4]

    • Cap the flask and sonicate for 5-10 minutes, or until the solid is completely dissolved. Visually inspect to ensure no particulate matter remains.

  • Dilution to Volume:

    • Allow the solution to return to room temperature.

    • Using a glass Pasteur pipette, carefully add methanol to bring the solution to the calibration mark on the volumetric flask.

    • Invert the flask 15-20 times to ensure homogeneity.

  • Calculation: Calculate the precise concentration of the stock solution based on the actual weight of the standard and its purity as stated on the Certificate of Analysis.

    • Concentration (µg/mL) = (Weight (mg) × Purity (%)) / Flask Volume (mL) × 1000

  • Storage: Transfer the stock solution to a labeled, amber glass vial. Store refrigerated at 2-8°C. It is recommended to prepare this solution fresh or validate its short-term stability.

Protocol 2: Preparation of Working Standard Solutions and Calibration Curve

Working standards are prepared by serially diluting the stock solution. A common diluent, as specified by the USP, is a mixture of methanol and water (4:1 v/v).[2][7]

Materials:

  • Eprinomectin Stock Standard Solution (1000 µg/mL)

  • Diluent: HPLC-grade Methanol and Deionized Water (4:1 v/v)

  • Class A volumetric flasks (e.g., 10 mL)

  • Calibrated micropipettes

Procedure:

  • Prepare the diluent by mixing 800 mL of methanol with 200 mL of deionized water.

  • Label a series of volumetric flasks for each calibration level.

  • Perform serial dilutions of the 1000 µg/mL stock solution to achieve the desired concentrations for the calibration curve. An example preparation for a 5-point calibration curve is provided in Table 2.

  • For each level, pipette the required volume of the stock solution into the corresponding volumetric flask, dilute to the mark with the diluent, and mix thoroughly.

Table 2: Example Preparation of Calibration Curve Standards from a 1000 µg/mL Stock Solution

Standard Level Target Concentration (µg/mL) Volume of Stock Solution (µL) Final Volume (mL)
1 1.0 10 10
2 5.0 50 10
3 10.0 100 10
4 50.0 500 10

| 5 | 100.0 | 1000 | 10 |

Visualizations

G cluster_prep Standard Preparation cluster_use Working Solution & Analysis A Receive & Store Reference Standard (-20°C) B Equilibrate Standard to Room Temperature A->B C Accurately Weigh Standard B->C D Dissolve in Solvent & Sonicate C->D E Dilute to Volume (Stock Solution) D->E F Prepare Dilutions (Working Standards) E->F G Construct Calibration Curve F->G H Analyze Samples via HPLC G->H

Caption: Workflow for preparing this compound analytical standards.

G cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies center This compound Solution Stability F1 Temperature center->F1 F2 Light (UV) center->F2 F3 Oxidation center->F3 M1 Store at 2-8°C F1->M1 M2 Use Amber Vials F2->M2 M3 Purge Solvents with Inert Gas (N₂/Ar) F3->M3

Caption: Factors affecting the stability of this compound solutions.

Stability and Storage Recommendations

The stability of prepared standard solutions is critical for generating reproducible results. Forced degradation studies show that Eprinomectin is susceptible to degradation under various stress conditions.[8] Therefore, proper storage is essential.

Table 3: Storage and Stability Recommendations

Standard Type Storage Condition Recommended In-Use Period Notes
Solid Reference Material -20°C in a desiccator, protected from light.[4] Per manufacturer's expiry (e.g., ≥4 years).[4] Allow to warm to ambient temperature before opening.
Stock Standard Solution 2-8°C in an amber, tightly sealed vial. Prepare fresh daily or validate for short-term storage (e.g., up to 72 hours). Solution clarity should be confirmed before each use.

| Working Standard Solutions | 2-8°C in an amber, tightly sealed vial. | Prepare fresh from stock solution before each analytical run. | Discard after use to avoid concentration changes due to evaporation. |

Conclusion The preparation of accurate and stable this compound analytical standards is a prerequisite for reliable quantification. Adherence to the detailed protocols for the creation of stock and working solutions, combined with proper storage and handling, will minimize variability and ensure data integrity. Researchers should always consult the Certificate of Analysis for the specific reference standard lot being used for exact purity and handling instructions.

References

Troubleshooting & Optimization

troubleshooting peak tailing in Eprinomectin B1a HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Eprinomectin B1a.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantification.[1][2][3] It is characterized by an asymmetrical peak with a trailing edge that extends further than its leading edge.[2] This distortion can negatively impact resolution, sensitivity, and the reproducibility of your results.[1][4]

Question: Why is my this compound peak tailing?

Answer: Peak tailing in the HPLC analysis of this compound can stem from a variety of factors, ranging from chemical interactions within the column to issues with the HPLC system itself. The primary cause is often the presence of more than one mechanism for analyte retention.[5] For this compound, a large and complex molecule, secondary interactions with the stationary phase are a frequent culprit.[6][7]

Below is a table summarizing the potential causes of peak tailing and corresponding solutions.

Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions This compound, with its multiple polar functional groups, can interact with residual silanol groups on the silica-based stationary phase.[4][5][6] These secondary ionic or hydrogen bonding interactions are a common cause of tailing, especially for basic compounds at a mobile phase pH greater than 3.[4][5]Adjust Mobile Phase pH: Lowering the mobile phase pH (ideally to <3) can protonate the silanol groups, minimizing these secondary interactions.[1][5] • Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of available silanol groups.[2][5] • Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.[1][8]
Mobile Phase pH close to Analyte pKa If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.[4][9]Buffer the Mobile Phase: Use a buffer to maintain a consistent pH, ensuring the analyte is in a single ionic state. The buffer pH should be at least 2 units away from the analyte's pKa.[2][9]
Sample Solvent Mismatch If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing.[1][6][10] This is often more pronounced for early eluting peaks.[1][11]Dissolve Sample in Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[1][9] • Reduce Injection Volume: If using a stronger solvent is unavoidable, inject a smaller volume.[1]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to a broadening of the peak and a characteristic "right triangle" peak shape.[1][3][6]Reduce Sample Concentration: Dilute the sample and reinject.[2] • Decrease Injection Volume: Inject a smaller volume of the sample.[12]
Column Contamination or Degradation Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[6] A void at the head of the column can also lead to peak distortion.[1][2]Use a Guard Column: Protect the analytical column from contaminants.[3] • Flush the Column: Wash the column with a strong solvent to remove contaminants.[11] • Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1][5]
Extra-Column Effects Peak broadening and tailing can be introduced by issues outside of the column, such as excessive tubing length or diameter, or poorly made connections.[4][6]Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short as possible. • Check Fittings: Ensure all connections are secure and properly seated to avoid dead volume.[10]

Experimental Protocols

Protocol: Column Equilibration and Sample Preparation for this compound Analysis

This protocol is designed to minimize peak tailing by ensuring proper column equilibration and appropriate sample preparation.

  • Column Equilibration:

    • Before initiating the analysis, equilibrate the C18 reversed-phase column with the mobile phase (e.g., acetonitrile:methanol:water (47:33:20, v/v/v)[13][14]) for at least 30 minutes or until a stable baseline is achieved.

    • Ensure the mobile phase is adequately degassed to prevent bubble formation, which can affect baseline stability and peak shape.

  • Sample Diluent Preparation:

    • Prepare the sample diluent by mixing the mobile phase components in their initial gradient proportions. For isocratic methods, the diluent should be the mobile phase itself.[13]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the prepared sample diluent to the desired concentration (e.g., 1 mg/mL stock solution, further diluted for the working standard).[13][15]

    • Similarly, prepare the sample to be analyzed by dissolving or diluting it in the sample diluent to a concentration within the linear range of the method.

    • Vortex and/or sonicate the solutions to ensure complete dissolution.

  • Filtration:

    • Filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter compatible with the solvents used to remove any particulate matter that could block the column frit.

  • Injection:

    • Set the injection volume to an appropriate level for the column dimensions and analyte concentration to avoid overloading.

Frequently Asked Questions (FAQs)

Q1: Can the type of HPLC column I use affect peak tailing for this compound?

A1: Absolutely. For a complex molecule like this compound, using a high-quality, end-capped C8 or C18 column is recommended.[16] End-capping chemically modifies the silica surface to cover many of the residual silanol groups that can cause tailing through secondary interactions.[2][5]

Q2: My peak tailing appeared suddenly. What should I check first?

A2: If peak tailing appears abruptly, the first things to investigate are potential changes to your system or consumables.[3] Check if a new bottle of mobile phase was prepared, as an error in pH adjustment can cause tailing.[3] Also, consider if a new column or guard column was recently installed. If a guard column is in use, remove it and perform an injection; if the peak shape improves, the guard column is the likely culprit.[3] Finally, inspect for any leaks or loose fittings in the system.[6]

Q3: How does the mobile phase composition affect peak shape?

A3: The mobile phase composition is critical. For this compound, which has basic functional groups, the pH of the mobile phase can significantly impact peak shape.[5] Operating at a low pH (e.g., below 3) helps to keep the residual silanol groups on the column packing protonated and less likely to interact with the analyte.[1] The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous component will also affect retention and can influence peak shape. A validated method for this compound analysis uses a mobile phase of acetonitrile, methanol, and water.[13][14]

Q4: Could my sample preparation be causing the peak tailing?

A4: Yes, your sample preparation can be a significant factor. Dissolving your sample in a solvent that is much stronger than your mobile phase can lead to poor peak shape, especially for early eluting peaks.[11] It is always best practice to dissolve your sample in the mobile phase itself.[9] Additionally, overloading the column with too much sample is a common cause of peak tailing that resembles a right triangle.[1][3]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound HPLC analysis.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks extra_column_effects Check for Extra-Column Effects (fittings, tubing) check_all_peaks->extra_column_effects Yes secondary_interactions Suspect Secondary Interactions check_all_peaks->secondary_interactions No column_void Inspect for Column Void/ Blocked Frit extra_column_effects->column_void solvent_mismatch Investigate Sample Solvent Mismatch column_void->solvent_mismatch overload Check for Column Overload solvent_mismatch->overload adjust_ph Adjust Mobile Phase pH (<3) secondary_interactions->adjust_ph use_modifier Add Mobile Phase Modifier (e.g., TEA) adjust_ph->use_modifier check_column Evaluate Column (End-capped? Age?) use_modifier->check_column check_column->overload reduce_load Reduce Sample Concentration/ Injection Volume overload->reduce_load Yes no_solution Issue Persists: Contact Support/Replace Column overload->no_solution No solution Peak Shape Improved reduce_load->solution

Caption: A flowchart for systematically troubleshooting peak tailing in HPLC analysis.

References

minimizing matrix effects in LC-MS/MS analysis of Eprinomectin B1a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Eprinomectin B1a.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Why is there significant signal suppression or enhancement for my this compound peak?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis, particularly with complex biological matrices.[1][2] This phenomenon occurs when co-eluting endogenous components from the sample interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4]

Potential Causes:

  • Phospholipids: These are major contributors to matrix effects in biological samples like plasma, milk, and tissue, as they can co-elute with the analyte and suppress its ionization.[5]

  • Salts and Proteins: High concentrations of salts or residual proteins in the sample extract can also lead to ion suppression.

  • Insufficient Chromatographic Separation: If this compound co-elutes with matrix components, the competition for ionization will be more pronounced.[6]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.

    • Solid-Phase Extraction (SPE): This technique is highly effective at removing interfering substances. Specific SPE cartridges can be used to selectively isolate this compound.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide residue analysis, has been successfully applied to this compound in tissues and milk.[7][8] It involves a salting-out extraction followed by dispersive SPE for cleanup.

    • Protein Precipitation: While a simpler method, it may not be sufficient for removing all matrix interferences, especially phospholipids.[9]

  • Improve Chromatographic Separation:

    • Adjust the mobile phase gradient to better separate this compound from the matrix components.

    • Consider using a different stationary phase or a column with a smaller particle size for higher resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate quantification by normalizing the analyte response to the internal standard response.[10][11]

  • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.

Issue 2: My this compound peak shape is poor (e.g., tailing, fronting, or split). What could be the cause?

Answer:

Poor peak shape can compromise the accuracy and precision of your quantification.[12][13]

Potential Causes:

  • Column Contamination or Deterioration: Buildup of matrix components on the column can lead to peak tailing or splitting.[14][15]

  • Inappropriate Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.

  • Column Overload: Injecting too much analyte can lead to peak fronting.[13]

  • Physical Problems with the Column: A void at the column inlet or a partially blocked frit can cause split peaks.[15]

Solutions:

  • Column Maintenance:

    • Implement a regular column flushing and regeneration protocol.

    • Use a guard column to protect the analytical column from contaminants.

  • Optimize Injection:

    • Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.

    • Reduce the injection volume or dilute the sample if column overload is suspected.

  • Check for System Issues:

    • Inspect for any bad connections or blockages in the system.

    • If the problem persists, try replacing the column.

Issue 3: I am observing high background noise in my chromatogram.

Answer:

High background noise can obscure the this compound peak, especially at low concentrations, and negatively impact the limit of detection.[16][17]

Potential Causes:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise.[16][18]

  • Dirty Ion Source: Accumulation of non-volatile matrix components in the ion source is a common cause of increased background.

  • Carryover: Residual analyte from a previous high-concentration sample can appear as background noise in subsequent runs.

Solutions:

  • Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.

  • Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations.

  • Optimize the Wash Method: Implement a robust needle and injection port wash routine with a strong organic solvent to minimize carryover.

  • Divert the Flow: Use a divert valve to direct the initial, unretained matrix components to waste instead of the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound in fatty tissues?

A1: For fatty matrices, a QuEChERS-based method is often highly effective. The initial extraction with acetonitrile helps to separate the non-polar this compound from the bulk of the lipids. The subsequent dispersive SPE cleanup step, often containing C18 and/or graphitized carbon black, is crucial for removing remaining lipids and other interferences.[19][20]

Q2: Can I use a simple protein precipitation for this compound analysis in plasma or milk?

A2: While protein precipitation is a quick and easy method, it is generally not sufficient for completely removing matrix effects, particularly from phospholipids which are abundant in plasma and milk.[1][21] This can lead to significant ion suppression. For more accurate and reliable results, it is recommended to follow protein precipitation with a more selective cleanup step like SPE or to use a more comprehensive method like QuEChERS.

Q3: What are the key considerations for choosing an internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., d3-Eprinomectin B1a). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in recovery.[10][11] If a SIL-IS is not available, a structural analog with similar properties can be used, but it must be chromatographically resolved from this compound and its performance must be carefully validated.[22]

Q4: How can I quantitatively assess the extent of matrix effects in my method?

A4: The matrix effect can be quantified by comparing the response of this compound in a post-extraction spiked blank matrix sample to the response of a pure standard solution at the same concentration. The matrix effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[23][24]

Data Presentation: Comparison of Sample Preparation Methods

The following tables summarize quantitative data from various studies on the analysis of this compound, providing a comparison of different sample preparation methods.

Table 1: Recovery of this compound using Different Sample Preparation Methods

MatrixSample Preparation MethodFortification LevelAverage Recovery (%)Reference
Bovine TissuesQuEChERS with dispersive SPE10 - 200 µg/kg80.0 - 87.2[8][19]
Bovine UrineSolid-Phase Extraction (SPE)2 - 100 ng/mL87.9 - 91.5[25]
Bovine FecesAcetonitrile Extraction, Hexane Defatting, SPE2 - 100 ng/g78.6 - 86.3[25]
WineQuEChERSNot Specified70 - 132[26]
WineSPE/d-SPENot Specified70 - 132[26]

Table 2: Matrix Effects Observed for Avermectins with Different Cleanup Methods

MatrixCleanup MethodMatrix Effect (%)Reference
Apples & Korean CabbageQuEChERS with d-SPE>94% of pesticides with low matrix effects[27]
Apples & Korean CabbageSPE (PSA)>94% of pesticides with low matrix effects[27]
Apples & Korean CabbageFaPEx (amine + C18)>98% of pesticides with low matrix effects[27]
SpicesQuEChERSUp to -89% (ion suppression)[24][28]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: QuEChERS Method for this compound in Bovine Tissues [8][19]

  • Sample Homogenization: Homogenize 10 g of tissue sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

    • Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation:

    • Take the supernatant, filter it through a 0.22 µm filter, and it is ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Bovine Plasma [29][30]

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Add a precipitating agent (e.g., 1 mL of acetonitrile), vortex, and centrifuge.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound with 3 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation for this compound in Milk [1][21]

  • Sample Preparation:

    • Take 1 mL of milk and add the internal standard.

  • Precipitation:

    • Add 3 mL of cold acetonitrile to the milk sample.

    • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant and filter it through a 0.22 µm filter before injecting it into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow Start Start: LC-MS/MS Analysis of this compound Problem Problem Encountered? Start->Problem Signal_Issue Signal Suppression/ Enhancement Problem->Signal_Issue Yes Peak_Shape_Issue Poor Peak Shape Problem->Peak_Shape_Issue Yes Noise_Issue High Background Noise Problem->Noise_Issue Yes End Problem Resolved Problem->End No Solution_Sample_Prep Optimize Sample Prep (SPE, QuEChERS) Signal_Issue->Solution_Sample_Prep Solution_Chroma Improve Chromatography Signal_Issue->Solution_Chroma Solution_IS Use Stable Isotope Internal Standard Signal_Issue->Solution_IS Peak_Shape_Issue->Solution_Chroma Solution_Column Column Maintenance/ Replacement Peak_Shape_Issue->Solution_Column Solution_Injection Optimize Injection Solvent/Volume Peak_Shape_Issue->Solution_Injection Solution_Source_Clean Clean Ion Source Noise_Issue->Solution_Source_Clean Solution_Solvents Use High-Purity Solvents Noise_Issue->Solution_Solvents Solution_Sample_Prep->End Solution_Chroma->End Solution_IS->End Solution_Column->End Solution_Injection->End Solution_Source_Clean->End Solution_Solvents->End

Caption: General troubleshooting workflow for LC-MS/MS analysis.

QuEChERS_Workflow Start Start: Homogenized Tissue Sample Extraction Add Acetonitrile & Extraction Salts Start->Extraction Shake_Centrifuge1 Vortex & Centrifuge Extraction->Shake_Centrifuge1 Supernatant1 Collect Supernatant Shake_Centrifuge1->Supernatant1 dSPE Add d-SPE Sorbent (e.g., PSA, C18, MgSO4) Supernatant1->dSPE Shake_Centrifuge2 Vortex & Centrifuge dSPE->Shake_Centrifuge2 Supernatant2 Collect Supernatant Shake_Centrifuge2->Supernatant2 Filter Filter (0.22 µm) Supernatant2->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS sample preparation workflow.

SPE_Workflow Start Start: Plasma/Milk Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Precipitation Centrifuge1 Centrifuge Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge (e.g., C18) Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Protein_Precipitation_Workflow Start Start: Milk/Plasma Sample Add_Solvent Add Cold Acetonitrile (e.g., 3:1 ratio) Start->Add_Solvent Vortex Vortex to Precipitate Proteins Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.22 µm) Collect->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: Protein Precipitation workflow.

References

Technical Support Center: Resolving Co-elution of Eprinomectin B1a and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Eprinomectin B1a and its metabolites during chromatographic analysis.

Troubleshooting Guide

This guide addresses specific co-elution problems in a question-and-answer format, offering potential solutions based on established analytical methods.

Question: How can I resolve this compound from its B1b homolog?

Answer: Eprinomectin is comprised of at least 90% this compound and less than 10% Eprinomectin B1b[1]. Due to their structural similarity, co-elution is a common challenge. To achieve separation, consider the following strategies:

  • Optimize the Mobile Phase: A slight modification in the mobile phase composition can significantly impact resolution. For reversed-phase HPLC, adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can enhance separation. A gradient elution, as opposed to an isocratic one, is often more effective in separating closely related compounds[2].

  • Column Chemistry: Employing a high-resolution column with a smaller particle size (e.g., ≤ 3 µm) can improve peak efficiency and resolution. A C8 or C18 column is commonly used for avermectin analysis[2][3]. Consider testing columns from different manufacturers as subtle differences in silica chemistry can affect selectivity.

  • Temperature Control: Adjusting the column temperature can alter the selectivity between this compound and B1b. Experiment with temperatures between 25°C and 40°C. Increased temperature generally decreases viscosity and can improve peak shape, but may also decrease retention time[4][5].

Question: My chromatogram shows a broad or tailing peak for this compound, suggesting a co-eluting metabolite. How can I confirm this and improve the separation?

Answer: A distorted peak shape can indicate the presence of a co-eluting substance.

  • Peak Purity Analysis: If using a photodiode array (PDA) detector, perform a peak purity analysis across the entire peak. A non-homogenous spectrum suggests the presence of more than one compound.

  • Mass Spectrometry (MS): The most definitive method for confirming co-elution is to use a mass spectrometer as the detector (LC-MS/MS). By extracting ion chromatograms for the specific m/z of this compound and its potential metabolites, you can visualize if multiple compounds are eluting at the same retention time[1][6][7].

  • Methodical Parameter Adjustment: To improve separation, systematically adjust one chromatographic parameter at a time. Start with the mobile phase gradient, making it shallower to increase the separation window. If this is insufficient, explore different column chemistries or pH of the aqueous phase.

Question: I am having trouble separating this compound from its degradation products, such as 8a-oxo-B1a or its epimers. What should I do?

Answer: Degradation products can be isomeric and, therefore, particularly challenging to separate from the parent compound[8][9].

  • Gradient Optimization: A shallow gradient is crucial for separating isomers. A slow, linear gradient will provide more time for the stationary phase to interact differently with the subtle structural differences between the isomers.

  • Alternative Stationary Phases: If a standard C18 column does not provide adequate resolution, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. These stationary phases offer different selectivity based on aromatic and polar interactions, which can be beneficial for separating isomers.

  • Two-Dimensional LC (2D-LC): For highly complex samples where co-elution is persistent, 2D-LC can be employed. This technique involves subjecting a fraction from the first separation to a second, orthogonal separation, providing a significant increase in peak capacity.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of this compound I should be aware of?

A1: Common degradation products and related substances that can be considered metabolites or impurities include the B1b homolog, 8a-oxo-B1a, the 2-epimer of Eprinomectin, and the structural isomer Δ2,3-EPM[4][8][9].

Q2: What is a good starting point for developing an HPLC method for this compound?

A2: A good starting point is a reversed-phase HPLC method using a C8 or C18 column (e.g., 100 mm x 4.6 mm, 2.6 µm particle size) with a gradient elution. A mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile is commonly used. Detection is typically performed using UV at around 245-252 nm or with a fluorescence detector after derivatization[2][4][10].

Q3: Can I use isocratic elution for the analysis of this compound and its metabolites?

A3: While isocratic elution can be used, it is generally less effective for resolving complex mixtures of a parent drug and its closely related metabolites[8]. A gradient elution is highly recommended to achieve better separation of this compound from its various metabolites and isomers[2].

Q4: How can I improve the sensitivity of my method for detecting low-level metabolites?

A4: To improve sensitivity, consider the following:

  • Derivatization: For fluorescence detection, derivatization with a reagent like N-methylimidazole in the presence of trifluoroacetic anhydride can significantly enhance the signal[11].

  • Mass Spectrometry: Using a mass spectrometer, especially in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for detecting and quantifying low-level analytes[1][6].

  • Sample Preparation: A solid-phase extraction (SPE) clean-up step can help to remove matrix interferences and concentrate the analytes, leading to improved sensitivity[11][12].

Experimental Protocols

Below is a detailed experimental protocol for the analysis of this compound, adapted from published methods.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the assay of Eprinomectin and the determination of its related substances[2].

Chromatographic Conditions:

ParameterCondition
Column Kinetex C8 (100 mm × 4.6 mm, 2.6 µm)
Mobile Phase A Water:Acetonitrile:Isopropanol (48:42:10, v/v/v)
Mobile Phase B 100% Acetonitrile
Gradient A time-based linear gradient should be optimized.
Flow Rate 0.7 mL/min
Column Temperature 30°C
Detection UV at 252 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the Eprinomectin sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

This method is suitable for the confirmation and quantification of this compound in biological matrices[13].

Chromatographic and MS Conditions:

ParameterCondition
Column Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.01% Acetic Acid in Water
Mobile Phase B 0.01% Acetic Acid in Methanol
Gradient 0-0.5 min (20% A, 80% B), linear gradient to 99% B at 6.0 min, hold at 99% B until 7.7 min, return to initial conditions at 8.0 min, and re-equilibrate until 12.0 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Precursor and product ions for this compound should be optimized. A common precursor ion is [M+H]⁺ at m/z 914.6[6].

Visualizations

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting start Co-elution Observed check_purity Confirm Co-elution (Peak Purity / MS) start->check_purity adjust_gradient Adjust Gradient (Make Shallower) check_purity->adjust_gradient Confirmed resolved Resolution Achieved adjust_gradient->resolved not_resolved Still Co-eluting adjust_gradient->not_resolved adjust_temp Modify Temperature adjust_temp->resolved not_resolved3 not_resolved3 adjust_temp->not_resolved3 Still Co-eluting change_column Change Column (Different Selectivity) change_column->resolved change_mobile_phase Alter Mobile Phase (Organic Modifier / pH) change_mobile_phase->resolved not_resolved2 not_resolved2 change_mobile_phase->not_resolved2 Still Co-eluting not_resolved->change_mobile_phase Try Next not_resolved2->adjust_temp Try Next not_resolved3->change_column Try Next

Caption: A workflow for systematically troubleshooting co-elution issues.

Factors Influencing Chromatographic Resolution

Resolution_Factors Resolution Chromatographic Resolution Efficiency Efficiency (N) - Column Length - Particle Size Efficiency->Resolution Selectivity Selectivity (α) - Mobile Phase - Stationary Phase Selectivity->Resolution Retention Retention Factor (k) - Mobile Phase Strength Retention->Resolution

Caption: Key factors that can be adjusted to improve chromatographic resolution.

References

Validation & Comparative

Comparative Efficacy of Eprinomectin and Ivermectin Against Sarcoptes scabiei: A Review of Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two macrocyclic lactones, eprinomectin and ivermectin, against the parasitic mite Sarcoptes scabiei, the causative agent of scabies. The information presented is based on available experimental data to assist researchers and professionals in drug development in their understanding of these two therapeutic agents.

Introduction

Sarcoptes scabiei infestation is a contagious skin condition affecting a wide range of mammals, including humans and livestock, leading to significant morbidity and economic losses. Both eprinomectin and ivermectin belong to the avermectin class of endectocides and are known for their potent activity against a broad spectrum of nematodes and arthropods. While ivermectin has been a cornerstone of scabies treatment for decades, eprinomectin, a second-generation avermectin, presents an alternative with distinct pharmacokinetic properties. This guide synthesizes the findings of a key comparative study and discusses the mechanism of action of these compounds.

Data Presentation: Efficacy Against Sarcoptes scabiei

A significant comparative study was conducted on naturally infested buffaloes to evaluate the efficacy of pour-on formulations of eprinomectin and ivermectin. The quantitative data from this study are summarized below.

Treatment GroupDosageMean Mite Count (Day 0)Mite Reduction (%) - Day 7Mite Reduction (%) - Day 14Time to Negative Skin ScrapingClinical Improvement
Eprinomectin 0.5 mg/kg (pour-on)12.5 ± 1.2276%-Day 21Marked improvement after Day 28
Ivermectin 0.2 mg/kg (pour-on)12.6 ± 1.3678.94%-Day 21Marked improvement after Day 28
Control Untreated12.8 ± 1.15--Remained PositiveProgressive severe lesions

Data synthesized from a study on naturally infested buffaloes.[1][2][3]

The study demonstrated a progressive and significant decrease in the number of mites for both treatment groups.[2] While ivermectin showed a slightly higher percentage of mite reduction at day 7, the difference between the two groups was not statistically significant.[2] Both treatments led to the complete elimination of mites by day 21 post-treatment, with significant clinical improvement in skin lesions observed after day 28.[2][4] No adverse reactions were reported for either drug.[2]

Experimental Protocols

The primary comparative study followed a well-defined protocol to assess the efficacy of the two drugs.

Study Design: A randomized controlled trial.

Subjects: 18 naturally infested buffaloes with sarcoptic mange. The diagnosis was confirmed by the presence of Sarcoptes scabiei mites in skin scrapings.

Grouping: The animals were randomly allocated into three groups of six animals each:

  • Group A: Treated with eprinomectin pour-on.

  • Group B: Treated with ivermectin pour-on.

  • Group C: Untreated control group.

Treatment Administration:

  • Eprinomectin: Applied as a pour-on solution at a dosage of 0.5 mg/kg body weight.[2][3][4]

  • Ivermectin: Applied as a pour-on solution at a dosage of 0.2 mg/kg body weight.[2][3][4]

Data Collection and Analysis:

  • Skin scrapings were collected from each animal on days 0, 7, 14, 21, 28, and 42 post-treatment.

  • The number of mites per square centimeter of skin was counted.

  • Clinical improvement of skin lesions was also monitored.

  • The data was statistically analyzed to determine the significance of the reduction in mite counts.

Mechanism of Action: Avermectins

Eprinomectin and ivermectin share a common mechanism of action against parasites. They are agonists of glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of invertebrates like Sarcoptes scabiei.

The binding of avermectins to these channels leads to an increased influx of chloride ions into the cells. This hyperpolarizes the cell membrane, leading to paralysis and eventual death of the mite.[5] These drugs may also interact with gamma-aminobutyric acid (GABA)-gated chloride channels. The high affinity of avermectins for these invertebrate-specific channels is a key reason for their selective toxicity, as vertebrates primarily utilize these channels within the central nervous system, which is protected by the blood-brain barrier.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_groups Treatment Groups (n=6 each) cluster_assessment Assessment cluster_outcome Outcome A 18 Naturally Infested Buffaloes B Random Allocation A->B C Group A: Eprinomectin (0.5 mg/kg pour-on) B->C D Group B: Ivermectin (0.2 mg/kg pour-on) B->D E Group C: Untreated Control B->E F Skin Scrapings & Mite Counts (Days 0, 7, 14, 21, 28, 42) C->F G Clinical Lesion Scoring C->G D->F D->G E->F E->G H Comparative Efficacy Analysis F->H G->H

Caption: Experimental workflow for the comparative efficacy study.

Signaling Pathway

mechanism_of_action cluster_drug Drug cluster_channel Target Channel in Mite Neuron/Myocyte cluster_effect Cellular Effect cluster_result Result Drug Eprinomectin / Ivermectin Channel Glutamate-gated Chloride Channel (GluCl) Drug->Channel Binds to and Activates Influx Increased Cl- Influx Channel->Influx Hyper Hyperpolarization of Cell Membrane Influx->Hyper Paralysis Paralysis of the Mite Hyper->Paralysis Death Death of the Mite Paralysis->Death

Caption: Mechanism of action of avermectins on mite nerve and muscle cells.

Conclusion

Based on the available comparative data, both pour-on eprinomectin and ivermectin are highly effective in treating sarcoptic mange in buffaloes, with no significant difference in their overall efficacy. Both drugs achieved complete mite elimination by day 21 and led to marked clinical improvement. The choice between these two agents may, therefore, depend on other factors such as cost, availability, and specific pharmacokinetic profiles, including milk and meat withdrawal times, which can be a significant advantage for eprinomectin in production animals.[1] Further comparative studies in other animal species and in humans would be beneficial to provide a more comprehensive understanding of the relative efficacy of eprinomectin and ivermectin against Sarcoptes scabiei.

References

Injectable vs. Pour-on Eprinomectin: A Comparative Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the systemic absorption and bioavailability of two distinct eprinomectin formulations, providing researchers and drug development professionals with essential data for informed decision-making.

This guide offers an objective comparison of the pharmacokinetic profiles of injectable and pour-on eprinomectin formulations in cattle. By examining key pharmacokinetic parameters from published experimental data, this document aims to elucidate the differences in drug absorption, distribution, and overall systemic exposure between the two delivery methods.

Quantitative Pharmacokinetic Data

The systemic exposure to eprinomectin varies significantly depending on the route of administration. The following table summarizes the key pharmacokinetic parameters for both pour-on and injectable formulations based on data from studies in dairy cattle.

Pharmacokinetic ParameterPour-on Eprinomectin (0.5 mg/kg)Injectable Eprinomectin (0.2 mg/kg)Injectable Eprinomectin (1 mg/kg)
Maximum Plasma Concentration (Cmax) 43.76 ± 18.23 ng/mL[1]44.0 ± 24.2 ng/mL[1]~36 ng/mL[2]
Time to Maximum Plasma Concentration (Tmax) Not explicitly stated39 ± 19.3 hours[1]~43 hours[2]
Area Under the Plasma Concentration-Time Curve (AUC) 5737.68 ± 412.80 (ng·h)/mL[1]7354 ± 1861 (ng·h)/mL[1]Not explicitly stated

Experimental Protocols

The data presented in this guide is supported by rigorous experimental methodologies from peer-reviewed studies. The following are detailed protocols from key experiments cited.

Study 1: Comparative Pharmacokinetics in Lactating Dairy Cattle[1]
  • Objective: To compare the pharmacokinetics of a novel injectable eprinomectin formulation with a commercially available pour-on formulation in lactating dairy cattle.

  • Animals: Four healthy lactating dairy cattle.

  • Drug Administration:

    • Injectable Group: A single subcutaneous injection of eprinomectin at a dose rate of 0.2 mg/kg body weight.

    • Pour-on Group (Data from a previous study): A single topical application of a commercially available 0.5% w/v pour-on eprinomectin solution at a dose rate of 0.5 mg/kg body weight, applied along the dorsal midline.

  • Sample Collection:

    • Injectable Group: Blood and milk samples were collected at predetermined time points.

    • Pour-on Group: Blood and milk sampling schedule from the referenced study.

  • Analytical Method: The concentration of eprinomectin in plasma and milk was determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Study 2: Pharmacokinetics of Subcutaneous Eprinomectin in Dry Dairy Cattle[2]
  • Objective: To characterize the pharmacokinetics of an injectable eprinomectin formulation in dry dairy cattle.

  • Animals: Thirteen mature dry dairy cattle.

  • Drug Administration: A single subcutaneous injection of eprinomectin at a dose of 1 mg/kg body weight.

  • Sample Collection: Plasma samples were collected daily for the first 7 days, followed by periodic sampling for up to 90 days. Milk samples were collected daily after calving for up to 90 days.

  • Analytical Method: Eprinomectin concentrations in plasma and milk were quantified using a validated HPLC method with fluorescence detection (HPLC-FL). The mobile phase consisted of 87% acetonitrile and 12.9% ultrapure water with 0.1% trifluoroacetic acid, delivered at a flow rate of 1 mL/min. The fluorescence detector was set to an excitation wavelength of 355 nm and an emission wavelength of 465 nm.[2]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of pour-on versus injectable drug formulations in cattle.

G cluster_setup Experimental Setup cluster_execution Execution Phase cluster_analysis Analysis Phase A Animal Selection (e.g., Healthy Cattle) B Random Allocation A->B C1 Group 1: Pour-on Eprinomectin B->C1 C2 Group 2: Injectable Eprinomectin B->C2 D1 Drug Administration (Topical) C1->D1 D2 Drug Administration (Subcutaneous) C2->D2 E Timed Sample Collection (Blood & Milk) D2->E F Sample Processing (e.g., Centrifugation) E->F G HPLC Analysis (Eprinomectin Quantification) F->G H Pharmacokinetic Modeling G->H I Data Comparison & Reporting H->I

References

A Comparative Guide to Inter-Laboratory Quantification of Eprinomectin B1a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of Eprinomectin B1a, the major active component (≥ 90%) of the endectocide Eprinomectin.[1] While a formal, multi-laboratory round-robin study was not identified in publicly available literature, this document compiles and compares data from individual, validated studies to offer insights into the performance of various analytical approaches. The methods summarized here utilize High-Performance Liquid Chromatography (HPLC) with different detection techniques, reflecting its common application in pharmaceutical quality control and residue analysis.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of different validated HPLC methods for this compound quantification. These studies, conducted in independent laboratories, provide key metrics such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity, which are crucial for assessing method sensitivity and range.

Parameter Method 1: HPLC-DAD [2]Method 2: HPLC-UV [3][4]Method 3: HPLC-FLD (in plasma) [5]Method 4: QuEChERS HPLC-FLD (in tissue) [6]
Matrix Bulk Pharmaceutical SampleThermoresponsive Bioadhesive SystemBovine PlasmaBovine Tissue & Milk
Linearity Range 0.24 - 0.36 mg/mL1.157 - 375.171 µg/mLNot Specified10 - 200 µg/kg (Fortified Samples)
Correlation Coefficient (r²) > 0.990.9940Not SpecifiedNot Specified
Limit of Detection (LOD) Not Specified0.3817 µg/mL0.50 ng/mL1 µg/kg
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.75 ng/mL2 µg/kg
Reported Recovery (%) Not SpecifiedGood Recovery ReportedNot Specified80.0% - 87.2%
Precision (RSD%) Intraday: 0.321-1.859%Interday: 0.152-2.315%Not SpecifiedNot Specified2.7% - 10.6%

Experimental Protocols

The methodologies across different laboratories share fundamental principles of chromatographic separation but differ in sample preparation, mobile phases, and detection systems. Below are detailed protocols from two representative studies.

Methodology 1: HPLC with Diode-Array Detection (DAD) for Bulk Samples [2]

This method is designed for the quality control of Eprinomectin as a raw pharmaceutical ingredient.

  • Instrumentation : High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column : Phenomenex® C18 (150 × 4.60 mm, 5 μm).

  • Mobile Phase : An isocratic mixture of Acetonitrile and ultrapure water in a ratio of 87:13 (v/v).

  • Flow Rate : 1.2 mL/min.

  • Column Temperature : 20 °C.

  • Injection Volume : 20 μL.

  • Detection Wavelength : 250 nm.

  • Standard Preparation : A stock solution of 1.5 mg/mL Eprinomectin in methanol is prepared, followed by serial dilutions to create working standards.

Methodology 2: QuEChERS Extraction with HPLC-Fluorescence Detection (FLD) for Biological Tissues [6][7]

This method is tailored for determining this compound residues in edible bovine tissues, incorporating a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation step.

  • Sample Extraction : Samples are extracted with acetonitrile using a dispersive solid-phase extraction (dSPE) purification stage.

  • Instrumentation : HPLC system equipped with a post-column fluorescence derivatization module and a fluorescence detector (HPLC-FLD).

  • Confirmation : Residue confirmation is performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) by monitoring the transition of the precursor ion [M-H]+ (m/z 914.6) to characteristic product ions (m/z 896.1, 467.9, 329.9).[6]

  • Derivatization (for FLD) : The isolation, derivatization, and quantification procedures are similar to methods used for determining Eprinomectin levels in bovine milk, which involve creating a fluorescent derivative for sensitive detection.[5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound from a biological matrix, from sample receipt to final data analysis.

G General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Receipt (e.g., Plasma, Tissue, Milk) Homogenize 2. Homogenization & Aliquoting Sample->Homogenize Extraction 3. Solvent Extraction (e.g., Acetonitrile) Homogenize->Extraction Cleanup 4. Dispersive SPE (QuEChERS Cleanup) Extraction->Cleanup Derivatization 5. Derivatization (for FLD) Cleanup->Derivatization To FLD Analysis HPLC 6. HPLC Separation (Reversed-Phase C18) Cleanup->HPLC To UV or MS Analysis Derivatization->HPLC Detection 7. Detection (UV/DAD, FLD, or MS/MS) HPLC->Detection Integration 8. Peak Integration & Quantification Detection->Integration Report 9. Data Review & Reporting Integration->Report

Caption: Generalized workflow for this compound quantification.

This guide demonstrates that while methodologies are adapted for different matrices, the core chromatographic principles remain consistent. The choice of method ultimately depends on the required sensitivity, the complexity of the sample matrix, and the specific research or regulatory context.

References

A Comparative Guide to Analytical Method Validation for Eprinomectin B1a Residue Depletion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for Eprinomectin B1a residue depletion studies in edible tissues. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate methodologies for regulatory submissions and food safety assessments. The information presented is based on established scientific literature and international guidelines.

Eprinomectin, a member of the avermectin family of endectocides, is widely used in cattle for treating and controlling internal and external parasites.[1][2] Residue depletion studies are crucial to determine the withdrawal period necessary to ensure that drug residues in animal-derived food products do not exceed the established Maximum Residue Limits (MRLs).[3][4] The validation of the analytical methods used in these studies is a critical regulatory requirement to ensure the reliability and accuracy of the data.[3][5][6]

Comparison of Analytical Methods

The two most prominent analytical techniques for the determination of this compound residues are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific requirements of the study, such as the need for a determinative or confirmatory method.

ParameterHPLC-FLDLC-MS/MS
Principle Separation by HPLC followed by post-column derivatization to form a fluorescent product that is detected.[4][7][8]Separation by LC followed by mass spectrometric detection of the parent ion and specific product ions.[1][9][10]
Selectivity Good, but may be susceptible to interference from matrix components that fluoresce or co-elute with the analyte.[3]Excellent, highly specific due to the monitoring of multiple mass transitions, making it a confirmatory method.[1][9][10]
Sensitivity High, with Limits of Quantification (LOQs) typically in the low µg/kg range.[8][9]Very high, with LOQs often in the sub-µg/kg to low µg/kg range.[11]
Confirmation Generally considered a quantitative (determinative) method. Confirmation often requires a second, independent method.[9]Serves as both a quantitative and confirmatory method, as per regulatory guidelines.[1][10]
Validation Parameters
LinearityTypically demonstrates good linearity over the desired concentration range.[12]Excellent linearity over a wide dynamic range.[13]
Accuracy (% Recovery)Generally in the range of 80-110%.[8][9]Typically in the range of 75-122%.[13]
Precision (% RSD)Repeatability and intermediate precision are generally low, with RSDs < 15%.[7][12]High precision with low RSDs, often < 10%.[13]
Limit of Detection (LOD)Ascertained detection limits around 1 µg/kg.[8][9]Can achieve LODs as low as 1.2 µg/kg.
Limit of Quantification (LOQ)Quantification limits around 2 µg/kg.[8][9]Can achieve LOQs as low as 2.5 µg/L.[13]

Experimental Protocols

Residue Depletion Study Design

A typical residue depletion study for this compound involves the administration of the drug to a group of target animals (e.g., cattle) followed by the collection of edible tissues at various time points.[2][4]

Workflow for a Typical Eprinomectin Residue Depletion Study

cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_reporting_phase Reporting Phase Animal_Selection Animal Selection & Acclimation Treatment Eprinomectin Administration Animal_Selection->Treatment Sample_Collection Tissue Collection at Predetermined Time Points Treatment->Sample_Collection Sample_Processing Sample Homogenization & Storage Sample_Collection->Sample_Processing Extraction Analyte Extraction from Tissue Matrix Sample_Processing->Extraction Cleanup Sample Extract Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (HPLC-FLD or LC-MS/MS) Cleanup->Analysis Data_Analysis Data Processing & Residue Calculation Analysis->Data_Analysis Residue_Depletion_Profile Residue Depletion Profile Generation Data_Analysis->Residue_Depletion_Profile Withdrawal_Period Withdrawal Period Determination Residue_Depletion_Profile->Withdrawal_Period Final_Report Final Study Report Withdrawal_Period->Final_Report cluster_hplc HPLC-FLD Path cluster_lcms LC-MS/MS Path start Tissue Sample extraction Extraction with Acetonitrile start->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup analysis Instrumental Analysis cleanup->analysis derivatization Post-Column Derivatization analysis->derivatization lcms_detection Tandem Mass Spectrometry Detection analysis->lcms_detection end Residue Concentration Data hplc_detection Fluorescence Detection derivatization->hplc_detection hplc_detection->end lcms_detection->end

References

comparison of different extraction techniques for Eprinomectin B1a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eprinomectin B1a, a key component of the widely used anthelmintic drug Eprinomectin, requires robust and efficient extraction methods for its accurate quantification in various matrices such as milk, plasma, and animal tissues. The choice of extraction technique significantly impacts recovery, purity, and overall analytical sensitivity. This guide provides a detailed comparison of prevalent extraction methodologies for this compound, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Extraction Technique Performance

The following table summarizes the performance of different extraction techniques for this compound from various matrices based on published experimental data.

Extraction TechniqueMatrixRecovery (%)LOD (Limit of Detection)LOQ (Limit of Quantification)Reference
QuEChERS (d-SPE) Bovine Tissues & Milk80.0 - 87.21 µg/kg2 µg/kg[1][2][3]
Solid-Phase Extraction (SPE) PlasmaNot explicitly stated, but method is suitable for pharmacokinetic studies0.1 ng/mL0.5 ng/mL[4][5]
Solid-Phase Extraction (SPE) MilkNot explicitly stated, but used for cleanup1.25 ng/mL2.5 ng/mL[6]
Liquid-Liquid Extraction (LLE) Bovine Muscle73.3 - 1105 µg/kg (for related avermectins)Not specified[7]
Supercritical Fluid Extraction (SFE) Soil (for Avermectins)82.5 - 96.21.5 ng/g5 ng/g[8]
Ultrasound-Assisted Emulsification Microextraction (USAEME) Fruit Juice (for Abamectin)90 - 940.6 - 1.5 µg/L2.0 - 5.0 µg/L[9]
Stir Bar Sorptive Extraction (SBSE) Milk68 - 830.05 - 0.12 ng/mL0.17 - 0.41 ng/mL

Experimental Protocols

Detailed methodologies for the key extraction techniques are outlined below.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method, a type of dispersive solid-phase extraction (d-SPE), is widely adopted for its simplicity and high throughput.[1][2][3]

Protocol for Bovine Tissues and Milk:

  • Sample Homogenization: Homogenize 10 g of tissue or 10 mL of milk.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium chloride) and shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube to separate the layers.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a microcentrifuge tube containing a d-SPE sorbent (e.g., PSA - primary secondary amine, C18) to remove interfering matrix components.

  • Final Preparation: Vortex and centrifuge the microcentrifuge tube. The resulting supernatant is ready for analysis, typically by HPLC-FLD or LC-MS/MS.[1][2]

QuEChERS_Workflow Sample Homogenized Sample (Tissue or Milk) Extraction Add Acetonitrile, Shake Vigorously Sample->Extraction SaltingOut Add QuEChERS Salts, Shake Vigorously Extraction->SaltingOut Centrifuge1 Centrifuge SaltingOut->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (PSA, C18) Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 FinalExtract Final Extract for Analysis Centrifuge2->FinalExtract SPE_Workflow Start Plasma Sample Condition Condition SPE Cartridge (Methanol, Water) Load Load Sample Start->Load Plasma Condition->Load Conditioned Cartridge Wash Wash Cartridge Load->Wash Elute Elute Analyte (Acetonitrile) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis Analysis Evaporate->Analysis LLE_Workflow Sample Homogenized Muscle Extraction Add Acetonitrile, Homogenize Sample->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Partition Add Hexane (Defatting), Vortex, Centrifuge Supernatant->Partition CollectLayer Collect Acetonitrile Layer Partition->CollectLayer FinalStep Derivatization & Analysis CollectLayer->FinalStep

References

Safety Operating Guide

Proper Disposal of Eprinomectin B1a: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Eprinomectin B1a is critical for ensuring laboratory safety and environmental protection. Due to its toxicological profile and high toxicity to aquatic organisms, strict adherence to established disposal protocols is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research and development setting.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Many states have their own, often more stringent, regulations.[1] It is imperative that all disposal activities comply with federal, state, and local laws, in addition to institutional policies. A key component of these regulations is the EPA's Subpart P, which prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down the drain.[2]

Hazard Profile of this compound

This compound presents several hazards that necessitate careful handling and disposal. Understanding these risks is the first step in ensuring personnel safety.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[4] Animal studies indicate that ingestion of small quantities can be harmful.[5]
Skin and Eye Irritation Causes skin irritation and serious eye irritation.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[4][6][7]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[4][7] Eprinomectin is identified as a neurotoxicant.[8]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[4][6][9] It is persistent in soils and can accumulate in sediments.[9]
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[5]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be used.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

1. Waste Segregation and Collection:

  • Isolate Waste: Do not mix this compound waste with household garbage or non-hazardous laboratory waste.[4]

  • Designated Containers: Collect all this compound waste, including pure compounds, solutions, and contaminated materials, in suitable, closed, and clearly labeled containers.[6]

  • Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents (this compound).

2. Disposal of Unused or Expired this compound:

  • Pure or expired this compound must be disposed of as hazardous pharmaceutical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

3. Disposal of Contaminated Materials:

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container and treated as hazardous waste.

  • Labware: Glassware and other lab equipment should be decontaminated if possible. If not, they must be disposed of as hazardous waste.

  • Consumables: Items such as gloves, bench paper, and pipette tips that are contaminated with this compound must be collected in the designated hazardous waste container.

4. Decontamination and Disposal of Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.

  • After rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in accordance with institutional policies, which may include recycling or disposal in a sanitary landfill.[6]

5. Prohibited Disposal Methods:

  • Do Not Discharge to Sewer Systems: Due to its high aquatic toxicity, this compound must not be flushed down the drain or allowed to enter any waterway.[4][6][8]

  • Do Not Dispose of in Regular Trash: Disposal with general waste is prohibited.

Emergency Spill Procedures

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or generates dust, evacuate the area.

  • Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[5]

  • Containment: Prevent the spill from spreading or entering drains.[5] Use an absorbent material like sand, earth, or vermiculite for containment.[5]

  • Clean-up:

    • Use spark-proof tools and explosion-proof equipment for collection.[6]

    • Carefully sweep or vacuum up the spilled solid, avoiding dust generation.[5] A vacuum cleaner must be fitted with a HEPA filter.[5]

    • Place all contaminated materials and absorbents into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's EHS department.

Quantitative Toxicity and Environmental Data

Data PointValueSpeciesSource
Oral LD50 24 mg/kgMouse
Oral LD50 55 mg/kgRat
Concentration in Feces (Post-treatment) up to 0.427 mg/kg (wet weight)Cattle[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Eprinomectin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_compound Pure Compound / Expired Product waste_type->pure_compound  Pure/Expired contaminated_consumables Contaminated Consumables (Gloves, Pipettes, etc.) waste_type->contaminated_consumables Contaminated Consumables empty_container Empty Container waste_type->empty_container Empty Container spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill Debris segregate Segregate in Labeled, Closed Hazardous Waste Container pure_compound->segregate contaminated_consumables->segregate rinse Triple-Rinse Container empty_container->rinse spill_cleanup->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Puncture and Dispose of Container per EHS Guidelines rinse->dispose_container collect_rinsate->segregate incineration Disposal via Licensed Hazardous Waste Incineration contact_ehs->incineration

Caption: this compound Waste Disposal Workflow.

References

Personal protective equipment for handling Eprinomectin B1a

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for laboratory personnel, researchers, and drug development professionals handling Eprinomectin B1a. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation. It is also considered toxic if swallowed[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., PVC). For prolonged or repeated contact, gloves with a higher protection class (breakthrough time >240 minutes) are recommended.To prevent skin contact, as the substance is a skin irritant[2].
Eye and Face Protection Safety glasses with side shields or chemical goggles.[2]To protect against splashes and airborne particles that can cause serious eye irritation.
Skin and Body Protection Laboratory coat. For situations with a higher risk of exposure, wear full-body protective clothing.To prevent contamination of personal clothing and skin[2][3].
Respiratory Protection Not generally required with adequate ventilation. In case of dust or aerosols, use an approved dust respirator.To avoid inhalation, especially of dust from the solid form[2][4].

Quantitative Toxicity Data

The following table summarizes the available acute oral toxicity data for Eprinomectin.

SubstanceTest AnimalLD50 (Oral)
This compoundMouse24 mg/kg
EprinomectinRat55 mg/kg[5]
EprinomectinMouse70 mg/kg[5]

Standard Operating Procedure for Handling this compound

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood[2].

  • Avoid Contact: Avoid all personal contact, including inhalation of dust or aerosols and contact with skin and eyes[2][4].

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling and before breaks[2][3][5][6].

  • Clothing: Contaminated work clothes should be laundered separately before reuse[2].

2. Spillage and Emergency Procedures:

  • Minor Spills:

    • For solid spills, avoid generating dust. Dampen with water before sweeping or use a vacuum cleaner with a HEPA filter[2].

    • For liquid spills, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing[7].

    • Place the collected waste into a labeled container for disposal[2][7].

  • Major Spills:

    • Evacuate the area and move upwind[2].

    • Alert emergency responders and inform them of the hazard's location and nature[2].

    • Wear full-body protective clothing and breathing apparatus[2].

    • Prevent the spillage from entering drains or watercourses[2].

3. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[4][7].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[4][7].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[4][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][7].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use suitable, closed, and clearly labeled containers for chemical waste[4].

  • Disposal Method: Dispose of contents and containers in accordance with all local, regional, national, and international regulations[4][7]. This may involve incineration in a licensed facility or burial in a licensed landfill[2].

  • Environmental Precautions: Do not allow the product to enter drains or water systems, as it is very toxic to aquatic life[1][4].

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/Handle in Ventilated Hood B->C Proceed to handling D Perform Experiment C->D E Decontaminate Work Area D->E cluster_cleanup cluster_cleanup F Segregate Waste in Labeled Container E->F G Dispose of Waste via Approved Channels F->G H Remove PPE and Wash Hands G->H I Spill Occurs J Follow Spill Cleanup Protocol I->J K Exposure Occurs L Administer First Aid & Seek Medical Attention K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eprinomectin B1a
Reactant of Route 2
Eprinomectin B1a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.